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  • Product: 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride
  • CAS: 33625-43-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy Introduction 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is a synthetic organic compound characterized by a phenol ring...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy

Introduction

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is a synthetic organic compound characterized by a phenol ring with dimethyl substitution and a morpholinomethyl group. While specific research on the detailed mechanism of action of this particular molecule is not extensively documented in publicly available literature, its structural motifs—the phenol group, the morpholine ring, and the overall substitution pattern—are prevalent in a wide array of biologically active compounds. This guide will, therefore, deduce potential mechanisms of action by examining the established activities of structurally analogous compounds. We will explore several hypothesized pathways, providing the scientific rationale and detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological potential of this and related chemical entities.

The core structure integrates a phenolic hydroxyl group, known for its antioxidant properties and its role in various receptor interactions, with a morpholine heterocycle, a common pharmacophore found in drugs targeting the central nervous system, inflammation, and cancer. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical attribute for pharmacological testing.

Hypothesized Mechanisms of Action and Experimental Validation

Given the absence of direct studies, a logical approach to elucidating the mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride involves investigating its effects on pathways modulated by its constituent chemical moieties. The following sections detail these hypothesized mechanisms and the experimental designs to test them.

Serotonin (5-HT) Receptor Agonism

Rationale: The substituted phenethylamine backbone is a classic feature of many psychoactive compounds, particularly agonists of the serotonin 2A (5-HT2A) receptor. The overall structure of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride bears a resemblance to known 5-HT2A agonists, which are implicated in a range of neurological processes.

Hypothesized Signaling Pathway:

5HT2A_Pathway Compound 2,5-Dimethyl-4- (morpholinomethyl)phenol HCl Receptor 5-HT2A Receptor Compound->Receptor Binds and Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Hypothesized 5-HT2A receptor activation pathway.

Experimental Protocol: In Vitro 5-HT2A Receptor Activation Assay

This protocol outlines the steps to determine if the compound acts as an agonist at the 5-HT2A receptor using a cell-based assay that measures intracellular calcium mobilization.

I. Materials and Reagents:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (test compound).

  • Serotonin (positive control).

  • Ketanserin (5-HT2A antagonist, for validation).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with excitation/emission filters for Fluo-4 (e.g., 485 nm/525 nm).

II. Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the 5-HT2A-HEK293 cells in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.

    • Once confluent, aspirate the media, wash with PBS, and detach the cells using trypsin.

    • Resuspend the cells in fresh media and plate them in a 96-well black, clear-bottom plate at a density of 50,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye. Add a final 100 µL of HBSS to each well.

  • Compound Preparation and Addition:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a serial dilution in HBSS. Prepare similar dilutions for serotonin.

    • For antagonist testing, pre-incubate some wells with ketanserin for 15 minutes before adding the agonist.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and set the kinetic read parameters.

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Using the instrument's injection system, add 20 µL of the compound dilutions or controls to the respective wells.

    • Continue to measure the fluorescence intensity every second for at least 120 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the response of a maximal concentration of serotonin (100%).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

Expected Outcome: An increase in intracellular calcium, observed as an increase in fluorescence, upon addition of the test compound would suggest agonistic activity at the 5-HT2A receptor. The potency (EC₅₀) and efficacy (maximal response relative to serotonin) can be quantified.

Anti-inflammatory Activity via Inhibition of Pro-inflammatory Cytokine Production

Rationale: Many compounds containing morpholine and phenol moieties exhibit anti-inflammatory properties.[1] This effect is often mediated by the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to reduced production of cytokines like TNF-α and IL-6.

Hypothesized Experimental Workflow:

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis RAW264_7 RAW 264.7 Macrophages Stimulation Stimulate with LPS RAW264_7->Stimulation Treatment Treat with Test Compound Stimulation->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cell_Lysate Prepare Cell Lysate Treatment->Cell_Lysate ELISA ELISA for TNF-α & IL-6 Supernatant->ELISA Data_Analysis Data Analysis & IC₅₀ Determination ELISA->Data_Analysis Western_Blot Western Blot for p-IκBα & IκBα Cell_Lysate->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This protocol details how to assess the anti-inflammatory potential of the compound by measuring its effect on cytokine production in a macrophage cell line.

I. Materials and Reagents:

  • RAW 264.7 murine macrophage cell line.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (test compound).

  • Dexamethasone (positive control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment.

  • ELISA kits for mouse TNF-α and IL-6.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies for Western blotting: anti-p-IκBα, anti-IκBα, anti-β-actin, and HRP-conjugated secondary antibody.

  • 24-well and 96-well cell culture plates.

II. Step-by-Step Methodology:

  • Cell Viability Assay (MTT):

    • Plate RAW 264.7 cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Perform an MTT assay to determine the non-toxic concentration range of the compound. Subsequent experiments should use concentrations that do not significantly reduce cell viability.

  • LPS Stimulation and Treatment:

    • Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of the test compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-only control and an LPS-only control.

  • Cytokine Measurement (ELISA):

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

  • Western Blot for NF-κB Pathway Analysis:

    • For this part, use a shorter LPS stimulation time (e.g., 30 minutes) to capture the phosphorylation of IκBα.

    • After treatment and stimulation, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-IκBα, IκBα, and β-actin (loading control).

    • Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • For the ELISA data, calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of TNF-α and IL-6 production.

    • For the Western blot, quantify the band intensities and express the level of p-IκBα relative to total IκBα.

Expected Outcome: A dose-dependent decrease in the production of TNF-α and IL-6 in the presence of the test compound would indicate anti-inflammatory activity. A corresponding decrease in the phosphorylation of IκBα would suggest that this anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Cytotoxic Activity in Cancer Cells

Rationale: Phenolic compounds are widely recognized for their potential as anticancer agents.[2] Their mechanisms often involve the induction of apoptosis (programmed cell death), which can be triggered through various cellular pathways, including the intrinsic (mitochondrial) pathway.

Hypothesized Mechanism: Induction of Apoptosis

Apoptosis_Induction Compound 2,5-Dimethyl-4- (morpholinomethyl)phenol HCl Cancer_Cell Cancer Cell Compound->Cancer_Cell Induces Stress Mitochondria Mitochondria Cancer_Cell->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase_3_7 Executioner Caspases (Caspase-3/7) Apoptosome->Caspase_3_7 Cleaves and Activates Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Hypothesized intrinsic pathway of apoptosis induction.

Experimental Protocol: Assessment of Apoptosis Induction in a Cancer Cell Line

This protocol describes how to evaluate the pro-apoptotic activity of the compound on a cancer cell line, such as the human osteosarcoma U2OS cells.

I. Materials and Reagents:

  • U2OS human osteosarcoma cell line (or another relevant cancer cell line).

  • McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.

  • 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (test compound).

  • Staurosporine (positive control for apoptosis).

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Caspase-Glo® 3/7 Assay System.

  • Flow cytometer.

  • Luminometer.

  • 96-well white and clear cell culture plates.

II. Step-by-Step Methodology:

  • Determination of IC₅₀ for Cell Viability:

    • Plate U2OS cells in a 96-well clear plate.

    • Treat the cells with a range of concentrations of the test compound for 48 or 72 hours.

    • Perform an MTT or similar cell viability assay to determine the IC₅₀ value.

  • Annexin V/PI Staining for Apoptosis:

    • Plate U2OS cells in a 6-well plate.

    • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and staurosporine controls.

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Caspase-3/7 Activity Assay:

    • Plate U2OS cells in a 96-well white, clear-bottom plate.

    • Treat the cells with the test compound at various concentrations for a relevant time point (e.g., 12 or 24 hours).

    • Equilibrate the plate to room temperature.

    • Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1 hour.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • For the flow cytometry data, quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

    • For the caspase assay, normalize the luminescence signal to the vehicle control.

    • Plot the results to show a dose-dependent increase in apoptosis and caspase activity.

Expected Outcome: A significant increase in the population of Annexin V-positive cells and a dose-dependent increase in caspase-3/7 activity would confirm that the compound induces apoptosis in the cancer cell line.

Summary and Future Directions

The structural features of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride suggest a high probability of biological activity. The presented hypothesized mechanisms of action—serotonin receptor agonism, anti-inflammatory effects, and induction of apoptosis in cancer cells—are based on robust evidence from structurally related compounds. The detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path to investigate these potential mechanisms.

Future research should aim to perform the outlined experiments to generate initial data on the compound's pharmacological profile. Positive results in any of these areas would warrant further investigation, including:

  • Target Deconvolution: If bioactivity is confirmed, techniques such as affinity chromatography or proteomic profiling could be used to identify specific protein targets.

  • In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride would help to optimize its potency and selectivity for a desired biological target.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively elucidate the mechanism of action of this and similar novel chemical entities, paving the way for potential therapeutic applications.

References

  • Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., Hoda, N., & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(1), 1-15. [Link]

  • Al-Omair, M. A., Ali, R., Beigh, S., & Abu-Dahab, R. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Current Organic Synthesis, 18(6), 668-677. [Link]

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Exploratory

Physicochemical Profiling and Synthetic Utility of 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride

Executive Summary As drug development and materials science increasingly rely on modular, highly functionalized building blocks, Mannich bases have emerged as critical intermediates. 2,5-Dimethyl-4-(morpholinomethyl)phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and materials science increasingly rely on modular, highly functionalized building blocks, Mannich bases have emerged as critical intermediates. 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (CAS: 33625-43-3) is a specialized aminomethyl phenol derivative characterized by its dual reactivity and amphiphilic nature. By integrating a lipophilic 2,5-dimethylphenol core with a hydrophilic morpholine hydrochloride moiety, this compound serves as a versatile scaffold.

This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol via the Mannich reaction, and explores its authoritative applications ranging from historical diazo-type imaging to modern Sulfonyl Fluoride Exchange (SuFEx) click chemistry.

Physicochemical Properties & Causality Analysis

The physical and chemical behavior of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is dictated by the electronic interplay between its functional groups. The electron-donating hydroxyl (-OH) and methyl (-CH3) groups heavily activate the aromatic ring, while the protonated morpholine nitrogen acts as a solubilizing and directing group.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol hydrochloride
CAS Registry Number 33625-43-3[1]
Molecular Formula C13H19NO2·HCl (or C13H20ClNO2)
Molecular Weight 257.76 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Profile Soluble in H2O, Methanol, Ethanol; Insoluble in non-polar alkanes
Structural Motifs Phenol core, Morpholine ring, Mannich base linkage

Causality of Properties:

  • Aqueous Solubility: The conversion of the free base to the hydrochloride salt drastically lowers its partition coefficient (LogP), shifting the molecule from lipophilic to hydrophilic. This is critical for its formulation in wet-development imaging processes and aqueous biological assays.

  • Acid-Base Profile: The morpholine nitrogen possesses a pKa of ~8.3, ensuring it remains protonated at physiological pH. Conversely, the phenolic OH (pKa ~10) remains protonated but can be easily deprotonated by mild bases (e.g., DBU) to generate a highly nucleophilic phenoxide ion for downstream functionalization.

Chemical Synthesis & Mechanistic Pathway

The synthesis of this compound relies on the Mannich Reaction , a three-component condensation involving an enolizable substrate (2,5-dimethylphenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine)[2].

Mechanistic Causality

Formaldehyde and morpholine first condense to form a highly electrophilic iminium ion intermediate. The 2,5-dimethylphenol is electronically activated by the hydroxyl group. While both ortho and para positions are activated, the steric hindrance imposed by the methyl groups at positions 2 and 5 directs the electrophilic aromatic substitution almost exclusively to the 4-position (para to the hydroxyl group).

MannichMechanism Formaldehyde Formaldehyde (CH2O) Iminium Iminium Ion Intermediate [CH2=N+(CH2CH2)2O] Formaldehyde->Iminium + Morpholine - H2O Morpholine Morpholine (Secondary Amine) Morpholine->Iminium EAS Electrophilic Aromatic Substitution (para-position) Iminium->EAS Phenol 2,5-Dimethylphenol (Nucleophile) Phenol->EAS FreeBase 2,5-Dimethyl-4-(morpholinomethyl)phenol (Free Base) EAS->FreeBase - H+ Product 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride FreeBase->Product HCl HCl Addition (Salt Formation) HCl->Product

Fig 1. Mechanistic pathway of the Mannich reaction synthesizing the target salt.

Self-Validating Experimental Protocol

To ensure high yield and purity, the following step-by-step methodology incorporates built-in validation checkpoints:

  • Iminium Generation: In a round-bottom flask, dissolve 1.0 equivalent of morpholine in absolute ethanol. Slowly add 1.1 equivalents of 37% aqueous formaldehyde dropwise at 0°C. Stir for 30 minutes to ensure complete iminium ion formation.

  • Nucleophilic Addition: Add 1.0 equivalent of 2,5-dimethylphenol to the mixture. Equip the flask with a reflux condenser and heat to 75°C for 4-6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system. Causality: The disappearance of the high-Rf 2,5-dimethylphenol spot (visualized under UV 254 nm) confirms the complete conversion of the starting material, validating the end of the coupling phase.

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol and unreacted formaldehyde. Extract the resulting free base into ethyl acetate and wash with brine.

  • Salt Precipitation: Dissolve the crude free base in minimal dry diethyl ether. Dropwise, add a 2M solution of HCl in diethyl ether until precipitation ceases.

  • Final Validation: Filter the white crystalline precipitate and wash with cold ether. Causality: This precipitation acts as an inherent purification step, as unreacted organic impurities remain soluble in the ethereal mother liquor. Verify the product via melting point and 1H-NMR (specifically looking for the singlet at ~3.80 ppm corresponding to the bridging methylene group).

Applications in Advanced Chemical Biology & Materials Science

SuFEx Click Chemistry in Drug Discovery

In modern pharmaceutical development, 2,5-Dimethyl-4-(morpholinomethyl)phenol acts as a highly effective bioactive core for Sulfonyl Fluoride Exchange (SuFEx) click chemistry[3]. Pioneered by K.B. Sharpless, SuFEx utilizes the unique thermodynamic stability of the S-F bond, which remains inert under physiological conditions but reacts specifically with phenolic nucleophiles in the presence of a catalyst (e.g., DBU or BEMP).

By reacting this compound with sulfuryl fluoride (SO2F2) or ethenesulfonyl fluoride (ESF), the phenolic OH is converted into a fluorosulfate (-OSO2F). This transformation modulates the compound's LogP, enhances its bioavailability, and provides a covalent handle capable of selectively binding to specific amino acid residues (like tyrosine or lysine) in target pathogens or disease-associated proteins[4].

SuFExWorkflow Substrate 2,5-Dimethyl-4-(morpholinomethyl)phenol (Bioactive Core) SuFEx SuFEx Click Reaction (O-S Bond Formation) Substrate->SuFEx Reagent SO2F2 or ESF (Electrophile) Reagent->SuFEx Base Base / Catalyst (e.g., DBU, BEMP) Base->SuFEx Fluorosulfate Fluorosulfate Derivative (Ar-O-SO2F) SuFEx->Fluorosulfate Application Drug Discovery / Biological Screening Fluorosulfate->Application

Fig 2. SuFEx click chemistry workflow utilizing the phenol core for derivatization.

Thermovolatile Coupler in Diazo-Type Reproduction

Historically, this compound has been utilized in the imaging materials industry as a highly efficient thermovolatile coupler for diazo-type multicolor reproduction[5]. In this process, the compound is coated onto a substrate. Upon localized heating (thermotransfer) and exposure to ultraviolet light, the morpholinomethyl phenol couples rapidly with unexposed diazonium salts to form stable, brightly colored azo dyes[6]. The inclusion of the morpholine ring significantly accelerates the coupling rate compared to unsubstituted phenols, making it ideal for high-speed, dry-development blueprinting and architectural reproduction systems.

Conclusion

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is a prime example of how targeted functionalization via the Mannich reaction can yield a highly versatile chemical scaffold. By understanding the causality behind its amphiphilic nature and electronic activation, researchers can effectively leverage this compound. Whether acting as a rapid-coupling agent in legacy imaging systems or as an advanced precursor for SuFEx-mediated drug discovery, its predictable reactivity and stable hydrochloride form make it an indispensable tool in the modern laboratory.

References

  • US EPA. "Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) - Substance Details." System of Registries.
  • Google Patents. "US3715213A - Diazo-type multicolor reproduction." United States Patent and Trademark Office.
  • Google Patents. "US20220313624A1 - Sulfur (VI) fluoride compound and preparation method thereof." United States Patent and Trademark Office.
  • RSC Publishing. "Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity." RSC Advances.

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Foundational

The Ascendant Therapeutic Potential of 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride Derivatives: A Technical Guide

Foreword: Unveiling a Privileged Scaffold In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with significant therapeutic promise is a perpetual endeavor. Within this pursuit, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with significant therapeutic promise is a perpetual endeavor. Within this pursuit, certain chemical scaffolds, often referred to as "privileged structures," emerge as recurring motifs in a multitude of biologically active compounds. The fusion of a substituted phenol with a morpholine moiety represents one such privileged scaffold, offering a unique combination of physicochemical properties and pharmacophoric features. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of a specific class of these compounds: 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride and its derivatives. While direct extensive research on this specific parent compound is emerging, this guide synthesizes data from closely related analogues to present a comprehensive technical overview for researchers, scientists, and professionals in drug development.

I. The Synthetic Pathway: Crafting the Core Moiety via the Mannich Reaction

The cornerstone of synthesizing 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride and its derivatives is the venerable Mannich reaction. This multicomponent reaction provides an efficient and versatile method for the aminomethylation of acidic compounds, with phenols being particularly amenable substrates due to the activating effect of the hydroxyl group on the aromatic ring.

The general synthetic approach involves the condensation of 2,5-dimethylphenol with formaldehyde and morpholine to yield the corresponding Mannich base. The subsequent treatment with hydrochloric acid affords the hydrochloride salt, which often exhibits improved solubility and stability.

A. General Synthetic Protocol: A Step-by-Step Guide

The following protocol outlines a representative synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride.

Materials:

  • 2,5-Dimethylphenol

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylphenol (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add morpholine (1.1 eq) followed by the dropwise addition of formaldehyde solution (1.1 eq).

  • Reaction Progression: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in diethyl ether and washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude Mannich base.

  • Salt Formation: The crude product is dissolved in a minimal amount of diethyl ether and cooled in an ice bath. Concentrated hydrochloric acid is added dropwise with stirring until precipitation is complete.

  • Isolation and Purification: The precipitated 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Mannich Reaction cluster_workup Work-up & Purification cluster_final_product Final Product 2,5-Dimethylphenol 2,5-Dimethylphenol Condensation Condensation 2,5-Dimethylphenol->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Morpholine Morpholine Morpholine->Condensation Solvent Removal Solvent Removal Condensation->Solvent Removal Reflux Extraction Extraction Solvent Removal->Extraction Drying Drying Extraction->Drying Salt Formation Salt Formation Drying->Salt Formation Crude Product 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl Salt Formation->2,5-Dimethyl-4-(morpholinomethyl)phenol HCl HCl

Caption: Synthetic workflow for 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride.

II. Biological Activities: A Multifaceted Pharmacological Profile

Phenolic Mannich bases are a class of compounds renowned for their diverse biological activities. The strategic incorporation of a morpholine ring is known to enhance the pharmacological properties of parent molecules.[1] This section explores the key biological activities associated with derivatives of 2,5-Dimethyl-4-(morpholinomethyl)phenol, drawing upon data from structurally related compounds to infer their potential therapeutic applications.

A. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.[2] The introduction of an aminomethyl group via the Mannich reaction can potentiate this activity.[1] The proposed mechanism often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Table 1: Representative Antimicrobial Activity of Structurally Related Phenolic Mannich Bases

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-(Piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR110[3]
2-(Dimethylaminomethyl)naphthalen-2-olStaphylococcus aureus MDR100[3]
2-((4-fluorobenzylimino)methyl)phenol derivativeEscherichia coli1.6[4]
2-((4-fluorobenzylimino)methyl)phenol derivativeBacillus subtilis45.2[4]

Note: The data presented is for structurally analogous compounds and serves to illustrate the potential antimicrobial potency of the target class of molecules.

B. Antioxidant Activity: Quenching Reactive Oxygen Species

The phenolic hydroxyl group is a key pharmacophore responsible for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a key contributor to numerous pathological conditions. The 2,5-dimethyl substitution pattern on the phenol ring influences the electronic properties and steric accessibility of the hydroxyl group, which in turn can modulate its antioxidant potential.

Table 2: Representative Antioxidant Activity of Structurally Related Phenolic Compounds

Compound/DerivativeAssayIC50 (µg/mL)Reference
Ethyl acetate fraction of Macaranga hypoleucaDPPH14.31[5]
Ethyl acetate fraction of Macaranga hypoleucaABTS2.10[5]
n-Hexane extract of Piper retrofractum Vahl.DPPH57.66[6]
Iris germanica var. florentina fractionDPPH8[6]

Note: IC50 values represent the concentration required to scavenge 50% of the free radicals. Data is for structurally related compounds.

C. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research points to the cytotoxic effects of phenolic Mannich bases against various cancer cell lines.[4][7] The proposed mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of key signaling pathways, and the generation of reactive oxygen species (ROS) within cancer cells.[2] The morpholine moiety can enhance cellular uptake and target engagement.

Table 3: Representative Cytotoxicity of Structurally Related Phenolic and Morpholine-Containing Compounds against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenolMCF-7 (Breast)83.23[4]
2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenolMCF-7 (Breast)87.92[4]
N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indolineMCF-7 (Breast)64.10[4]
Benzo[a]phenazine derivativeMCF-7 (Breast)1.04 - 2.27[3]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. Data is for structurally analogous compounds.

III. Mechanistic Insights: Elucidating the Mode of Action

The biological activities of 2,5-Dimethyl-4-(morpholinomethyl)phenol derivatives are intrinsically linked to their chemical structure. A key mechanistic hypothesis for the bioactivity of phenolic Mannich bases involves their in situ conversion to electrophilic ortho-quinone methides.[2]

Mechanism_of_Action cluster_activation Activation cluster_intermediate Reactive Intermediate cluster_targets Cellular Targets Phenolic_Mannich_Base Phenolic_Mannich_Base ortho-Quinone_Methide ortho-Quinone_Methide Phenolic_Mannich_Base->ortho-Quinone_Methide Deamination Nucleophilic_Residues Nucleophilic_Residues ortho-Quinone_Methide->Nucleophilic_Residues Alkylation Cellular_Dysfunction Cellular_Dysfunction Nucleophilic_Residues->Cellular_Dysfunction Covalent Modification

Caption: Proposed mechanism of action via ortho-quinone methide formation.

This highly reactive intermediate can then alkylate nucleophilic residues in biological macromolecules such as proteins and DNA, leading to cellular dysfunction and, in the case of cancer cells, apoptosis. The 2,5-dimethyl substitution pattern can influence the stability and reactivity of the quinone methide intermediate.

IV. Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research into this promising class of compounds, this section provides detailed, step-by-step protocols for key in vitro assays.

A. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

  • Test compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Serial Dilution: Prepare serial twofold dilutions of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes a common method for evaluating the free radical scavenging capacity of a compound.

Materials:

  • Test compound stock solution (in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution

  • Methanol or ethanol

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare various concentrations of the test compound in the chosen solvent. Prepare a fresh DPPH working solution.

  • Reaction Mixture: In a 96-well plate, add the test compound solutions to the wells, followed by the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

C. Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol outlines the MTT assay, a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

V. Conclusion and Future Directions

The 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride scaffold and its derivatives represent a compelling area for further investigation in drug discovery. The synthetic accessibility via the Mannich reaction, coupled with a rich and diverse pharmacological profile, positions these compounds as promising leads for the development of new antimicrobial, antioxidant, and anticancer agents. Future research should focus on the synthesis of a broader library of derivatives to establish robust structure-activity relationships, in-depth mechanistic studies to elucidate specific molecular targets, and in vivo efficacy and safety evaluations to translate the promising in vitro findings into potential therapeutic applications.

VI. References

  • Dutta Gupta, S., Bommaka, M. K., Mazaira, G. I., Galigniana, M. D., Subrahmanyam, C. V., & Gowrishankar, N. L. (2015). Molecular docking study, synthesis and biological evaluation of Mannich bases as Hsp90 inhibitors. International Journal of Biological Macromolecules, 80, 253-259.

  • Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. (2022). Tampere University.

  • Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4), 256-267.

  • Mistry, B. M., Shin, H. S., Keum, Y. S., Pandurangan, M., Kim, D. H., Moon, S. H., ... & Patel, R. V. (2017). Synthesis and Evaluation of Antioxidant and Cytotoxicity of the N-Mannich Base of Berberine Bearing Benzothiazole Moieties. Anticancer Agents in Medicinal Chemistry, 17(12), 1652-1660.

  • Popiołek, Ł., Rzymowska, J., Kosikowska, U., Hordyjewska, A., Wujec, M., & Malm, A. (2014). Synthesis, antiproliferative and antimicrobial activity of new Mannich bases bearing 1, 2, 4-triazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 786-795.

  • Reddy, P. N., Padmaja, P., Reddy, B. R., & Jadav, S. S. (2017). Synthesis in vitro antiproliferative activity, antioxidant activity and molecular modeling studies of new carbazole mannich bases. Medicinal Chemistry Research, 26(10), 2243-2259.

  • Saeed, A., Shaheen, F., & Abbas, N. (2020). Synthesis, characterization, and biological evaluation of some new Schiff bases of 2-aminophenol. Journal of the Serbian Chemical Society, 85(1), 25-35.

  • Shakir, R. M., Ariffin, A., & Abdulla, M. A. (2014). Synthesis of New 2, 5-Di-substituted 1, 3, 4-Oxadiazoles Bearing 2, 6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 19(3), 3436-3449.

  • Shitole, P. V., & Mahajan, D. P. (2015). Synthesis and biological evaluation of some new mannich bases of 2-substituted benzimidazoles. Der Pharma Chemica, 7(5), 181-186.

  • Tokmajyan, G. G., Karapetyan, L. V., Paronikyan, R. V., & Stepanyan, H. M. (2013). The antibacterial activity of substituted 4-(hydroxymethyl)-5, 5-dimethyl-2, 5-dihydro-2-oxofurans. Der Pharma Chemica, 5(6), 181-184.

  • Vladimir, P. P., Simijonovic, D., Vesna, M., & Zorica, D. (2018). Acetophenone mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Royal Society Open Science, 5(11), 181232.

  • Yuliani, R., Laila, L., & Ginting, B. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. et Zoll.) Müll. Arg. Leaves. E3S Web of Conferences, 503, 07005.

  • Zhang, Y., Han, J., & Liu, Z. J. (2015). Diaryliodonium salt as efficient lewis acid catalysts for direct three compound mannich reaction. RSC Advances, 5(33), 25485-25488.

  • Abdullahi, M., Uzairu, A., Shallangwa, G. A., & Uba, S. (2017). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl)urea. African Journal of Pure and Applied Chemistry, 11(5), 41-47.

  • CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (2012). Google Patents.

  • Iqbal, M. A., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15(1), 1-15.

  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 (µM) values of compounds 1-9 in the DPPH antioxidant assay. Retrieved from [Link]

  • Patel, M. K., & Patel, H. R. (2012). Synthesis and antimicrobial activity of some novel derivatives of 7-hydroxy-4-methyl coumarin. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 336-340.

  • Hall, M. D., et al. (2009). Identification of compounds selectively killing multidrug resistant cancer cells. Cancer Research, 69(21), 8357-8364.

  • Grandi, M., et al. (1990). Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives. Cancer Treatment Reviews, 17(1), 105-109.

  • El-Sawi, E. A., Hosny, M., & Sayed, T. M. (2014). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. Journal of the Chemical Society of Pakistan, 36(5), 923-930.

  • Shimamura, T., et al. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 30(1), 123.

  • Rajeswaran, B., et al. (2022). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Tampere University.

  • Saad, A., et al. (2023). Multivariate analysis of polyphenolic content and in vitro antioxidant capacities of different fractions of Lepidium sativum L. aerial parts and roots from Algeria. Applied Ecology and Environmental Research, 21(2), 889-923.

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Exploratory

Pharmacokinetic profiling of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride Abstract This technical guide provides a comprehensive framework for conducting the in vivo ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride

Abstract

This technical guide provides a comprehensive framework for conducting the in vivo pharmacokinetic (PK) profiling of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, a novel small molecule entity. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices and the establishment of self-validating protocols. We will traverse the entire workflow from preclinical study design and animal model selection to advanced bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and conclude with non-compartmental analysis (NCA) of the resulting data. Each section is grounded in authoritative principles to ensure scientific integrity and regulatory alignment.

Introduction: The Imperative of Pharmacokinetic Profiling

In the trajectory of drug discovery and development, understanding a compound's behavior within a biological system is paramount. Pharmacokinetics, the study of what the body does to a drug, describes the time course of its absorption, distribution, metabolism, and excretion (ADME).[1] For a novel compound such as 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (a substituted phenol derivative), elucidating its PK profile is a critical step that informs dose selection, regimen design, and the interpretation of efficacy and toxicology studies.[2][3]

This guide establishes a robust methodology to characterize the fundamental PK parameters of this compound, thereby providing the essential data needed to advance a candidate with favorable properties or to guide medicinal chemistry efforts for optimization.

Preclinical Study Design: Laying the Foundation for Meaningful Data

The design of an in vivo PK study is the bedrock upon which the entire data package rests. Every choice must be deliberate and justified to ensure the results are translatable and reliable.

Rationale for Animal Model Selection

The choice of animal species is a critical decision in preclinical research.[4] For initial PK screening of a small molecule like 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, the Sprague-Dawley rat is often the model of choice.

  • Physiological & Metabolic Relevance: Rats possess many metabolic pathways, particularly hepatic cytochrome P450 (CYP) enzymes, that are analogous to humans, offering a reasonable prediction of metabolic fate.[5]

  • Logistical Feasibility: Their size allows for serial blood sampling, which is essential for defining the concentration-time curve, while their well-characterized physiology provides a wealth of historical control data.[5]

  • Regulatory Precedent: Rodent models are well-accepted by global regulatory agencies for initial safety and pharmacokinetic assessments.[5]

All animal procedures must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC), adhering to the highest standards of animal welfare.

Dosing Strategy: Intravenous and Oral Administration

To construct a comprehensive PK profile, the study must include both intravenous (IV) and oral (PO) administration routes.

  • Intravenous (IV) Administration: An IV bolus dose allows the compound to directly enter systemic circulation. This route is essential for determining fundamental parameters like clearance (CL) and volume of distribution (Vd), as it bypasses absorption complexities. The resulting Area Under the Curve (AUC) from IV dosing serves as the benchmark for 100% bioavailability.[6]

  • Oral (PO) Administration: The oral route is the most common intended route for human therapeutics. This arm of the study is crucial for determining the rate and extent of absorption and, consequently, the oral bioavailability (F%).

Dose Formulation: The compound, a hydrochloride salt, is expected to have good aqueous solubility. A simple, clear solution should be prepared in a vehicle such as 0.9% saline or a buffered solution (e.g., 5% DMSO, 40% PEG300, 55% water) to ensure complete dissolution and stability.

Experimental Workflow: From Dosing to Sample Analysis

A meticulously executed experimental plan is crucial to prevent pre-analytical errors that can compromise data integrity.

G cluster_preclinical Preclinical Phase cluster_sampling Sample Collection & Processing cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis & Reporting A Animal Acclimation (Sprague-Dawley Rats) B Dose Formulation (IV & PO Vehicles) A->B C Dose Administration (IV Bolus & Oral Gavage) B->C D Serial Blood Sampling (Specified Time Points) C->D E Plasma Isolation (Centrifugation) D->E F Sample Storage (-80°C) E->F G LC-MS/MS Method Development & Validation F->G H Sample Analysis (Quantification) G->H I Pharmacokinetic Analysis (NCA) H->I J Parameter Calculation (AUC, t1/2, CL, F%) I->J K Final Report Generation J->K

Caption: High-level overview of the in vivo pharmacokinetic study workflow.

Detailed Protocol: Blood Sample Collection and Plasma Processing
  • Animal Preparation: House male Sprague-Dawley rats (n=3 per group) in appropriate housing with free access to food and water. Fast animals overnight before dosing.

  • Dosing: Administer 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride at a target dose (e.g., 2 mg/kg for IV, 10 mg/kg for PO).[7]

  • Blood Collection: Collect approximately 150-200 µL of whole blood from the saphenous or jugular vein at predetermined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing K2EDTA anticoagulant.[8]

  • Plasma Isolation: Immediately following collection, centrifuge the blood samples at 4°C for 10 minutes at 2,000 x g.

  • Sample Aliquoting and Storage: Carefully transfer the resulting plasma supernatant to clearly labeled cryovials and store them at -80°C pending bioanalysis. This is critical to ensure the stability of the analyte.[9]

Bioanalytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[10][11]

LC-MS/MS Method Development and Validation

A robust and reliable bioanalytical method is the cornerstone of any PK study. The method must be developed and subsequently validated according to the principles outlined in regulatory guidance documents, such as the FDA Bioanalytical Method Validation Guidance.[12][13][14]

Sample Preparation: Protein Precipitation

For high-throughput analysis, protein precipitation is a simple and effective technique to remove the majority of plasma proteins.

G A Thaw Plasma Sample (50 µL) B Add Internal Standard (10 µL) A->B C Add Precipitation Solvent (e.g., Acetonitrile, 200 µL) B->C D Vortex Mix (1 minute) C->D E Centrifuge (10 min @ 4000 x g) D->E F Transfer Supernatant E->F G Inject into LC-MS/MS F->G

Caption: Workflow for plasma sample preparation via protein precipitation.

Chromatographic and Mass Spectrometric Conditions

The following tables outline typical starting parameters for method development. These must be optimized to ensure adequate retention, peak shape, and sensitivity for the analyte.[15][16]

Table 1: HPLC / UPLC Parameters
Parameter Condition
LC System Waters ACQUITY UPLC or equivalent[17]
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold, and re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
Table 2: Mass Spectrometer Parameters
Parameter Condition
MS System Triple Quadrupole (QQQ) Mass Spectrometer[15]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte MRM Transition To be determined by infusion (e.g., Precursor [M+H]+ → Product Ion)
Internal Standard MRM To be determined (Structurally similar stable-isotope labeled preferred)
Key Voltages/Gases Optimized for maximal signal (e.g., Capillary, Cone, Collision Energy)
Bioanalytical Method Validation (BMV)

Before analyzing study samples, the method must undergo formal validation to prove it is fit-for-purpose.[18] Key parameters to assess include:

  • Selectivity & Specificity: Ensuring no interference from endogenous matrix components.

  • Accuracy & Precision: Measured across multiple runs and concentration levels (LLOQ, LQC, MQC, HQC).

  • Calibration Curve: Demonstrating a linear response across the desired concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Assessing analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).[9]

Pharmacokinetic Data Analysis

Once plasma concentrations are determined, the data are subjected to pharmacokinetic analysis to derive key parameters.

Non-Compartmental Analysis (NCA)

NCA is the standard approach for initial PK evaluation as it relies on algebraic equations and makes fewer assumptions than model-based methods.[8][19][20] It is performed using specialized software like Phoenix® WinNonlin®.[21]

G cluster_params Key PK Parameters conc Plasma Concentration vs. Time Data nca Non-Compartmental Analysis (NCA) conc->nca Cmax Cmax (Peak Exposure) nca->Cmax Tmax Tmax (Time to Peak) nca->Tmax AUC AUC (Total Exposure) nca->AUC t_half t1/2 (Half-life) nca->t_half CL CL (Clearance) nca->CL Vd Vd (Volume of Distribution) nca->Vd F F% (Bioavailability) nca->F

Caption: Relationship between raw data and derived PK parameters via NCA.

Key Pharmacokinetic Parameters

The analysis will yield the parameters summarized in the table below.

Table 3: Summary of Key Pharmacokinetic Parameters
Parameter Description
Cmax Maximum observed plasma concentration.[19]
Tmax Time at which Cmax is observed.[19]
AUC(0-t) Area under the concentration-time curve from time zero to the last measurable point.[8]
AUC(0-inf) Area under the curve extrapolated to infinity. Represents total drug exposure.[8]
t1/2 Terminal elimination half-life; the time required for the plasma concentration to decrease by half.
CL Clearance; the volume of plasma cleared of the drug per unit of time (determined from IV data).
Vd Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute oral bioavailability; the fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

This technical guide outlines a robust, scientifically-grounded, and logical approach to determining the in vivo pharmacokinetic profile of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride. By adhering to these principles of careful study design, validated bioanalytical methods, and standard data analysis techniques, researchers can generate a high-quality data package. This information is indispensable for making informed decisions in the drug development process, ultimately guiding the journey of a promising molecule from the laboratory to potential clinical application.

References

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). Certara. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio. [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. Datapharm Australia. [Link]

  • Noncompartmental Analysis - MATLAB & Simulink. MathWorks. [Link]

  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. (2023, January 20). Certara. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal Vol. 45.7. [Link]

  • Gabrielsson, J., & Weiner, D. (n.d.). Non-compartmental analysis. PubMed. [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016, December 15). National Center for Biotechnology Information. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA. [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. [Link]

  • Liu, G., et al. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. [Link]

  • Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14). ResolveMass. [Link]

  • Role of animal models in biomedical research: a review. National Center for Biotechnology Information. [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023, May 29). IJRPC. [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Waters. [Link]

  • How to select the right animal species for TK/PK studies? (2025, May 29). Patsnap Synapse. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. National Center for Biotechnology Information. [Link]

  • Small Molecule Bioanalysis. BioAgilytix. [Link]

  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. (2025, June 16). ResearchGate. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Center for Biotechnology Information. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. [Link]

  • In Vivo PK Studies. Creative Biolabs. [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • 2,5-dimethyl-4-(morpholinomethyl)phenol hydrochloride (C13H19NO2). PubChemLite. [Link]

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2025, January 8). ACS Publications. [Link]

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Foundational

Investigating the In Vitro Cytotoxicity of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride in Cancer Cell Lines: A Methodological Framework

An In-Depth Technical Guide Abstract The relentless pursuit of novel therapeutic agents with selective cytotoxicity against cancer cells remains a cornerstone of oncological research. Phenolic compounds, a diverse class...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The relentless pursuit of novel therapeutic agents with selective cytotoxicity against cancer cells remains a cornerstone of oncological research. Phenolic compounds, a diverse class of molecules found in nature and synthesized in the laboratory, have demonstrated significant potential as anticancer agents.[1] This technical guide presents a comprehensive methodological framework for the in vitro evaluation of a specific synthetic phenolic compound, 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride. The document is designed for researchers, scientists, and drug development professionals, providing a structured approach to assess the compound's cytotoxic potential, selectivity, and preliminary mechanism of action. We will detail the rationale for experimental design, provide validated, step-by-step protocols for key cytotoxicity and apoptosis assays, and offer insights into data interpretation. The proposed investigation will encompass foundational cell culture techniques, primary cytotoxicity screening using metabolic and membrane integrity assays (MTT and LDH), and subsequent mechanistic studies to elucidate the induction of apoptosis through caspase activity and flow cytometric analysis. This guide serves as a complete roadmap for characterizing the anticancer profile of this novel compound, establishing a foundation for its potential future development.

Introduction

Cancer's complex pathology, characterized by uncontrolled cell proliferation and evasion of programmed cell death (apoptosis), presents a formidable challenge to modern medicine. A major obstacle in chemotherapy is the development of multi-drug resistance (MDR) and the often-severe side effects associated with a lack of tumor selectivity.[2] This reality fuels the urgent need for novel compounds that can effectively and selectively target cancer cells while sparing normal tissues.

Phenolic compounds have emerged as a promising class of therapeutic candidates. Their diverse chemical structures enable a wide range of biological activities, including the ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in tumorigenesis.[1][3][4] The compound of interest, 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, is a synthetic molecule featuring a substituted phenol ring, a structural motif associated with cytotoxic activity in other contexts.

Compound Profile:

  • IUPAC Name: 2,5-dimethyl-4-(morpholin-4-ylmethyl)phenol[5]

  • Molecular Formula: C13H19NO2[6]

  • CAS Number: 29053-91-6[7]

This guide is predicated on the central hypothesis that 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride possesses selective cytotoxic properties against cancer cells, likely mediated through the induction of apoptosis. The primary objectives of the proposed study are:

  • To determine the dose-dependent cytotoxicity of the compound across a panel of human cancer cell lines and a non-cancerous control line.

  • To quantify the compound's potency by calculating the half-maximal inhibitory concentration (IC50).

  • To differentiate between cytotoxic (membrane-disrupting) and cytostatic (metabolism-inhibiting) effects.

  • To investigate whether the observed cell death occurs via the apoptotic pathway.

Part I: Foundational Methodologies & Experimental Design

A robust and reproducible in vitro study begins with meticulous planning and standardized foundational techniques. The choices made at this stage directly impact the validity and interpretation of all subsequent data.

Rationale for Cell Line Selection

The selection of an appropriate panel of cell lines is critical for a comprehensive initial screening. The goal is to assess both the breadth of activity and the selectivity of the compound.

  • Cancer Cell Lines: We propose a panel representing diverse and common cancer types:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line. It is a well-characterized model for hormone-responsive breast cancer.

    • A549: A human lung carcinoma cell line, representing non-small cell lung cancer, a leading cause of cancer mortality.

    • HCT116: A human colorectal carcinoma cell line, useful for studying gastrointestinal cancers.

  • Non-Cancerous Control Cell Line: To assess selective toxicity, a non-cancerous cell line is essential.

    • L929: A mouse fibroblast cell line, established as a standard for in vitro cytotoxicity testing under ISO 10993-5, providing a benchmark for general cellular toxicity.[8]

Causality Behind this Choice: Using a panel rather than a single cell line provides a more robust evaluation of the compound's potential. Observing activity across different cancer types suggests a broader applicability, while a significant difference in potency between cancer and normal cells (a high therapeutic index) is a key indicator of a promising drug candidate.

General Cell Culture Workflow

Consistency in cell handling is paramount to ensure cell health and experimental reproducibility. All procedures must be performed in a certified Class II biological safety cabinet using aseptic techniques.

G cluster_prep Preparation cluster_culture Culture & Maintenance cluster_exp Experimental Use Cryovial Frozen Cryovial of Cells Thawing Rapid Thawing (37°C Water Bath) Cryovial->Thawing Dilution Dilute in Pre-warmed Complete Medium Thawing->Dilution Centrifugation Centrifuge to Pellet Cells (Removes Cryoprotectant) Dilution->Centrifugation Resuspend Resuspend Pellet in Fresh Medium Centrifugation->Resuspend CultureFlask Transfer to Culture Flask Resuspend->CultureFlask Incubator Incubate (37°C, 5% CO₂) CultureFlask->Incubator Subculture Subculture (Passage) (When 80% Confluent) Incubator->Subculture Monitor Growth Subculture->Incubator Harvest Harvest & Count Cells (Trypsinization) Subculture->Harvest Seed Seed Cells into Microplates Harvest->Seed Assay Proceed to Cytotoxicity Assays Seed->Assay

Caption: General workflow for aseptic cell culture from cryopreservation to experimental seeding.

Protocol: Cell Thawing and Culturing [9]

  • Preparation: Pre-warm complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) to 37°C.

  • Thawing: Retrieve a cryovial of cells from liquid nitrogen storage. Partially immerse in a 37°C water bath until only a small ice crystal remains (approx. 1-2 minutes). Minimize exposure of the vial threads to water.

  • Dilution: Immediately transfer the thawed cell suspension into a sterile centrifuge tube containing 10 mL of pre-warmed complete medium. This dilutes the cryoprotectant (DMSO), which is toxic at room temperature.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete medium.

  • Culturing: Transfer the cell suspension to an appropriately sized culture flask and place it in a humidified incubator at 37°C with 5% CO₂.

  • Maintenance: Monitor cell growth and morphology daily. Subculture (passage) cells when they reach approximately 80% confluency to maintain them in the logarithmic growth phase.

Compound Preparation and Dosing
  • Stock Solution: Prepare a high-concentration stock solution of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (e.g., 100 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Dosing Strategy: For initial screening, a logarithmic or semi-logarithmic serial dilution is efficient. A typical range might span from 0.1 µM to 100 µM. This wide range is crucial for capturing the full dose-response curve and accurately determining the IC50 value. A vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) must be included in all experiments to ensure the solvent itself has no cytotoxic effect.

Part II: Assessment of Cytotoxicity and Cell Viability

To gain a comprehensive understanding of the compound's effect, it is essential to use assays that measure different biological endpoints. We will employ the MTT assay to measure metabolic activity (an indicator of cell viability) and the LDH assay to measure membrane integrity (an indicator of cytotoxicity/cell death).[10]

Protocol 1: MTT Assay for Metabolic Viability

Principle: The MTT assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow: MTT Assay

Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate (24h) for Adherence Seed->Incubate1 Treat 3. Add Compound (Various Doses) Incubate1->Treat Incubate2 4. Incubate (24-72h) with Compound Treat->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate (2-4h) (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Detailed Protocol: [9][11]

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated (medium only) and vehicle (medium + DMSO) controls.

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve.

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[12] The LDH release assay measures this enzyme activity in the supernatant, which is directly proportional to the number of lysed cells.[13]

Workflow: LDH Assay

Seed 1. Seed & Treat Cells (Same as MTT steps 1-4) Centrifuge 2. Centrifuge Plate (Pellet Debris) Seed->Centrifuge Transfer 3. Transfer Supernatant to a New Plate Centrifuge->Transfer AddReagent 4. Add LDH Reaction Mixture Transfer->AddReagent Incubate 5. Incubate (30 min) at Room Temperature AddReagent->Incubate Read 6. Read Absorbance (490 nm) Incubate->Read

Caption: Step-by-step experimental workflow for the LDH cytotoxicity assay.

Detailed Protocol: [12]

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. It is crucial to set up three types of controls:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: To check for solvent effects.

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 10 minutes before the end of incubation.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells or debris.

  • Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (provided in commercial kits, typically containing a substrate and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: The percentage of cytotoxicity is calculated by normalizing the compound-induced LDH release to the maximum possible release: % Cytotoxicity = [(Compound-treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison across cell lines and assays.

Table 1: Hypothetical IC50 Values (µM) from MTT Assay after 48h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)L929 (Normal Fibroblast)
2,5-Dimethyl-4-(morpholinomethyl)phenol HClValueValueValueValue
Doxorubicin (Positive Control)ValueValueValueValue

Table 2: Hypothetical % Cytotoxicity from LDH Assay at a Fixed Concentration (e.g., 50 µM) after 24h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)L929 (Normal Fibroblast)
2,5-Dimethyl-4-(morpholinomethyl)phenol HClValue %Value %Value %Value %
Lysis Buffer (Positive Control)100%100%100%100%

Part III: Elucidation of the Mechanism of Action (Apoptosis)

If the compound demonstrates potent and selective activity in the primary screens, the next logical step is to investigate how it kills the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs.[14] It is an orderly, energy-dependent process that avoids the inflammatory response associated with necrosis.

Hypothesized Apoptotic Signaling Pathway

Many chemotherapeutic agents induce apoptosis through the intrinsic (mitochondrial) pathway.[15] This pathway is controlled by the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria.[14][16] Released cytochrome c triggers the activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the dismantling of the cell.[17]

cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Compound Test Compound Bcl2 Anti-apoptotic (e.g., Bcl-2) Compound->Bcl2 Inhibits Bax Pro-apoptotic (e.g., Bax, Bak) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Casp37->Apoptosis

Caption: Hypothesized intrinsic pathway of apoptosis induced by a novel cytotoxic compound.

Protocol 3: Caspase-Glo® 3/7 Assay

Principle: This assay quantifies the activity of caspases 3 and 7, the key executioner caspases in the apoptotic pathway. The assay reagent contains a specific caspase-3/7 substrate linked to a luminogenic molecule. When caspases cleave the substrate, a luciferase enzyme is activated, producing a luminescent signal that is proportional to caspase activity.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with the compound at its IC50 concentration (and 2x IC50) for various time points (e.g., 6, 12, 24 hours) to capture the peak activity. Include a known apoptosis inducer like Staurosporine as a positive control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate for 1-2 hours at room temperature, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Results are typically expressed as fold change in luminescence relative to the untreated control. A significant increase in the luminescent signal indicates the activation of executioner caspases and the induction of apoptosis.

Conclusion and Future Directions

This technical guide provides a comprehensive, step-by-step framework for the initial in vitro characterization of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride as a potential anticancer agent. By systematically applying the detailed protocols for cytotoxicity screening (MTT, LDH) and mechanistic elucidation (Caspase-Glo®), researchers can generate the robust, high-quality data necessary to make informed decisions about the compound's future.

If the compound demonstrates potent, selective cytotoxicity and induces apoptosis, several future directions should be pursued:

  • Broader Screening: Test against a wider panel of cancer cell lines, including drug-resistant variants.

  • Deeper Mechanistic Studies: Investigate the upstream signaling events, such as the involvement of the Bcl-2 protein family, mitochondrial membrane potential, and the activation of initiator caspases (e.g., caspase-9).

  • Cell Cycle Analysis: Determine if the compound causes cell cycle arrest at a specific phase.

  • In Vivo Studies: If in vitro data remains promising, the next critical step is to evaluate the compound's efficacy and toxicity in preclinical animal models of cancer.

By adhering to the principles of scientific integrity and rigorous methodology outlined herein, the scientific community can effectively evaluate the therapeutic potential of this and other novel chemical entities in the ongoing fight against cancer.

References

  • Kim, R. (2002). Current status of the molecular mechanisms of anticancer drug-induced apoptosis. The contribution of molecular-level analysis to cancer chemotherapy. Journal of Cancer Research and Clinical Oncology. [Link]

  • Bahar, E., et al. (2018). Role of Apoptosis in Cancer Resistance to Chemotherapy. IntechOpen. [Link]

  • Ferreira, C. G., et al. (2000). Chemotherapy Triggers Apoptosis in a Caspase-8-dependent and Mitochondria-controlled Manner in the Non-Small Cell Lung Cancer Cell Line NCI-H460. Cancer Research. [Link]

  • Lowe, S. W., & Lin, A. W. (2000). Apoptosis in cancer. Carcinogenesis. [Link]

  • Kumar, P., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Bio-protocol. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

  • Goldar, S., et al. (2015). Molecular Mechanisms of Apoptosis and Roles in Cancer Development and Treatment. Asian Pacific Journal of Cancer Prevention. [Link]

  • Ayalew, M. (2025). CELL CULTURE TECHNIQUES: A STANDARD OPERATING PROCEDURE v1. protocols.io. [Link]

  • Ayalew, M. (2025). CELL CULTURE TECHNIQUES A STANDARD OPERATING PROCEDURE. protocols.io. [Link]

  • Cell Biolabs, Inc. CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. [Link]

  • Cellomatics Biosciences. Apoptosis Assays. Cellomatics Biosciences. [Link]

  • PubChemLite. 2,5-dimethyl-4-(morpholinomethyl)phenol hydrochloride (C13H19NO2). PubChemLite. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Cell Biolabs, Inc. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Cell Biolabs, Inc. [Link]

  • Al-Dhfyan, A. (2017). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Tampere University Research Portal. [Link]

  • NextSDS. 2,5-Dimethyl-4-morpholinomethylphenol — Chemical Substance Information. NextSDS. [Link]

  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine. [Link]

  • Gali-Muhtasib, H., et al. (2023). Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. International Journal of Molecular Sciences. [Link]

  • Shaik, J. A., et al. (2011). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Environmental Toxicology. [Link]

  • Wang, Y., et al. (2018). A kind of method of synthesizing 2,5-dimethylphenol.
  • Chen, Y. J., et al. (2005). Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells. Journal of Dental Research. [Link]

Sources

Exploratory

Topic: 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride Receptor Binding Affinity Assays

An In-Depth Technical Guide for Researchers Abstract This guide provides a comprehensive framework for the pharmacological characterization of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, a molecule with struct...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

This guide provides a comprehensive framework for the pharmacological characterization of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, a molecule with structural motifs suggestive of potential bioactivity. As a novel compound, its interaction with central nervous system (CNS) receptors is undetermined. This document, intended for researchers and drug development professionals, outlines the principles and detailed protocols for conducting radioligand binding affinity assays. It serves as a practical manual for determining the compound's receptor binding profile, a critical first step in elucidating its mechanism of action and therapeutic potential. We present a logical, tiered screening approach against key CNS targets, including opioid, sigma, and NMDA receptors, and provide step-by-step methodologies grounded in established scientific literature.

Introduction: The Imperative for Pharmacological Profiling

The compound 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (PubChem CID: 118513) incorporates a phenol ring and a morpholine group.[1] The morpholine heterocycle is a common scaffold in a variety of centrally-acting agents, including antidepressants and opioid analgesics, suggesting that this compound may interact with CNS receptors.[2] However, a survey of the scientific literature reveals a lack of specific binding data for this molecule.

Pharmacological characterization is therefore essential. Receptor binding assays are the gold-standard for determining the affinity of a compound for a specific receptor.[3] This process is foundational to drug discovery, enabling the identification of a compound's primary targets and potential off-target interactions. This guide provides the scientific rationale and detailed protocols to systematically evaluate the binding profile of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride.

Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (the compound being tested) and its receptor.[4] The core principle involves using a radioactive version of a ligand (a radioligand) with known high affinity and specificity for a target receptor. The assay measures how effectively the test compound competes with this radioligand for binding to the receptor.

Assay Types: Saturation and Competition
  • Saturation Binding Assays: These experiments are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[3][5] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until all receptors are occupied or "saturated."

  • Competition (or Inhibition) Binding Assays: This is the primary method for characterizing a novel, non-radioactive compound. In this setup, a fixed concentration of a specific radioligand (typically near its Kd value) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[3][5] The test compound's ability to displace the radioligand from the receptor is measured.

Key Quantitative Parameters
  • IC50 (Inhibitory Concentration 50%): This is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[3] It is determined by fitting the data from a competition assay to a sigmoidal dose-response curve.

  • Ki (Inhibition Constant): The IC50 is an assay-dependent value. To determine an absolute measure of the test compound's affinity for the receptor, the IC50 is converted to the Ki using the Cheng-Prusoff equation . The Ki represents the equilibrium dissociation constant for the binding of the competitive test ligand.

Cheng-Prusoff Equation:

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Design: A Strategic Approach to Screening

Given the structural features of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, a logical starting point is to screen it against receptors known to bind morpholine-containing or phenolic ligands. We propose a primary screen against Sigma, Opioid, and NMDA receptors.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Competition Binding Screen cluster_analysis Phase 3: Data Analysis & Interpretation Compound Test Compound: 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride Sigma Sigma Receptors (S1 & S2) Compound->Sigma Test at various concentrations Opioid Opioid Receptors (Mu, Delta, Kappa) Compound->Opioid Test at various concentrations NMDA NMDA Receptor (PCP Site) Compound->NMDA Test at various concentrations Membrane Receptor Source: Membrane Preparation (e.g., Rat Brain Homogenate) Membrane->Sigma Membrane->Opioid Membrane->NMDA IC50 Determine IC50 Values Sigma->IC50 Opioid->IC50 NMDA->IC50 Ki Calculate Ki Values (Cheng-Prusoff) IC50->Ki Profile Generate Binding Affinity Profile Ki->Profile

Caption: High-level workflow for receptor binding profile determination.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies and provide a robust framework for assay execution.

Universal Prerequisite: Membrane Preparation

This procedure is critical for obtaining a consistent source of receptors for the binding assays. Rat cerebral cortex is a common source as it expresses a wide variety of CNS receptors.

Protocol Steps:

  • Tissue Homogenization: Homogenize fresh or frozen rat cerebral cortex tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Membrane Pelleting: Collect the supernatant and centrifuge it at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold buffer, and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous ligands.

  • Final Preparation: Resuspend the final pellet in the specific binding buffer for the planned assay.

  • Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bradford assay. This is essential for ensuring consistency between assay wells.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.[4]

Protocol: Sigma-1 Receptor (S1R) Competitive Binding Assay

This assay determines the affinity of the test compound for the Sigma-1 receptor by measuring its ability to displace the selective S1R radioligand, [³H]-(+)-pentazocine.[5]

  • Radioligand: [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 5 nM).[6]

  • Membrane Source: Guinea pig brain membranes are a rich source of S1R.[6]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

Assay Workflow:

G cluster_setup Assay Setup (96-well plate) Total Total Binding (Membranes + [3H]-(+)-PTZ + Buffer) Incubate Incubate (e.g., 90 min at 37°C) Total->Incubate NSB Non-Specific Binding (Membranes + [3H]-(+)-PTZ + High Conc. Unlabeled Ligand*) NSB->Incubate note_nsb *e.g., 10 µM Haloperidol or unlabeled (+)-pentazocine NSB->note_nsb Test Test Compound (Membranes + [3H]-(+)-PTZ + Serial Dilution of Test Compound) Test->Incubate Harvest Rapid Filtration (over GF/B filters) Incubate->Harvest Wash Wash Filters (with ice-cold buffer) Harvest->Wash Count Quantify Radioactivity (Liquid Scintillation Counting) Wash->Count Analyze Data Analysis (Calculate IC50 -> Ki) Count->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Prepare Reagents: Prepare serial dilutions of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride over a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Plate Setup: In a 96-well microplate, set up triplicate wells for each condition:

    • Total Binding: Add binding buffer.

    • Non-Specific Binding (NSB): Add a high concentration of an unlabeled S1R ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.

    • Test Compound: Add the corresponding dilution of the test compound.

  • Add Radioligand: Add [³H]-(+)-pentazocine to all wells at its final working concentration.

  • Initiate Reaction: Add the membrane preparation (e.g., 100 µg protein/well) to all wells to start the binding reaction. The final assay volume is typically 100-250 µL.[5]

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[6]

  • Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

Protocol: NMDA Receptor (PCP Site) Competitive Binding Assay

This assay determines the compound's affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel, using [³H]MK-801 as the radioligand.[4][7]

  • Radioligand: [³H]MK-801 (e.g., 5 nM final concentration).

  • Membrane Source: Rat cerebral cortex membranes.[4]

  • Binding Buffer: 50 mM Tris-acetate, pH 7.4. It is crucial to include co-agonists glutamate (10 µM) and glycine (10 µM) in the buffer to open the ion channel, allowing the radioligand to access its binding site.[7]

Step-by-Step Procedure: The procedure is analogous to the S1R assay described above, with the following key differences:

  • Plate Setup: For NSB, use a high concentration of an unlabeled PCP site ligand, such as 100 µM PCP or 10 µM unlabeled MK-801.

  • Incubation: Incubate at room temperature for 60 minutes.

  • All other steps (reagent preparation, reaction initiation, harvesting, washing, and counting) follow the same principles as the S1R assay.

Protocol: Mu-Opioid Receptor (MOR) Competitive Binding Assay

This assay determines the compound's affinity for the mu-opioid receptor using the non-selective opioid antagonist [³H]Diprenorphine.

  • Radioligand: [³H]Diprenorphine (e.g., 1 nM final concentration).[8]

  • Membrane Source: Cell membranes from HEK293 cells expressing the human mu-opioid receptor, or whole rat brain membranes.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Procedure: The procedure follows the general workflow, with specific parameters:

  • Plate Setup: For NSB, use a high concentration of a potent opioid like DAMGO (10 µM) or naloxone (10 µM).[8]

  • Incubation: Incubate at 25°C for 90 minutes.[8]

  • All other steps follow the same principles.

Data Analysis, Presentation, and Interpretation

  • Calculate Specific Binding: For each well, determine the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of the test well.

    • Specific Binding = Total Binding CPM - NSB CPM

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[4]

  • Calculate Ki: Convert the empirical IC50 value to the Ki value using the Cheng-Prusoff equation. This requires knowing the Kd of the radioligand used, which should be determined experimentally via saturation binding or obtained from literature sources using the same tissue and conditions.

Summarizing Quantitative Data

The final binding affinities should be summarized in a clear, tabular format. This allows for easy comparison of the compound's potency and selectivity across different receptor targets.

Receptor TargetRadioligand UsedRadioligand Kd (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
Sigma-1 (S1R)[³H]-(+)-pentazocineValue AValue BCalculated Value
NMDA (PCP Site)[³H]MK-801Value CValue DCalculated Value
Mu-Opioid (MOR)[³H]DiprenorphineValue EValue FCalculated Value
Additional Target............
(Note: This table is illustrative. Values A-F must be determined experimentally.)

Interpretation: A lower Ki value signifies a higher binding affinity. A compound is generally considered "selective" for a particular receptor if its Ki value is at least 10-fold lower for that receptor compared to others tested.

Conclusion

This guide provides the necessary theoretical background and actionable protocols to systematically investigate the receptor binding profile of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride. By employing these standardized radioligand binding assays, researchers can generate robust and reproducible data to determine the compound's affinity and selectivity for key CNS targets. This information is a critical prerequisite for further preclinical development, providing the foundational mechanistic insights needed to guide future studies into its potential therapeutic applications.

References

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: Current Protocols in Pharmacology URL: [Link]

  • Title: Radioligand-binding studies Source: Bio-protocol URL: [Link]

  • Title: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate Source: Journal of Visualized Experiments URL: [Link]

  • Title: MK801 radioligand binding assay at the N-methyl-D-aspartate receptor Source: Current Protocols in Pharmacology URL: [Link]

  • Title: Sigma Receptor Binding Assays Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The Use of Ligand Binding in Assays of NMDA Receptor Function Source: Springer Protocols URL: [Link]

  • Title: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate Source: PMC - NIH URL: [Link]

  • Title: Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target Source: Springer Protocols URL: [Link]

  • Title: Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor Source: eLife URL: [Link]

  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL: [Link]

  • Title: Sigma-1 Receptor Assays with Fluorescent Ligands Source: Celtarys URL: [Link]

  • Title: Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target Source: PubMed URL: [Link]

  • Title: An updated review on morpholine derivatives with their pharmacological actions Source: ResearchGate URL: [Link]

  • Title: 2,5-dimethyl-4-(morpholinomethyl)phenol hydrochloride (C13H19NO2) Source: PubChemLite URL: [Link]

Sources

Foundational

Comprehensive Toxicological Profiling and LD50 Determination of 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride: A Methodological Framework

Executive Summary 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (CAS: 33625-43-3) is a specialized Mannich base derivative characterized by a phenolic core substituted with a morpholine moiety. While compounds of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (CAS: 33625-43-3) is a specialized Mannich base derivative characterized by a phenolic core substituted with a morpholine moiety. While compounds of this class are highly valued in medicinal chemistry as synthetic intermediates and bioactive candidates (often exhibiting antimicrobial or antineoplastic properties), their specific toxicological profiles are rarely cataloged in public safety databases [1].

As a Senior Application Scientist, I approach the toxicological evaluation of such novel intermediates not merely as a regulatory checkbox, but as a critical exercise in understanding xenobiotic metabolism. Because empirical in vivo LD50 data for this specific CAS number is not universally established, this whitepaper provides the definitive, self-validating methodological framework required to generate this data. We will bridge predictive in silico toxicology, in vitro hepatocellular screening, and the OECD Guideline 425 in vivo protocol to establish a robust toxicity profile and LD50 point estimate [2].

Chemical Identity and Predictive Toxicology (In Silico)

Before initiating biological assays, evaluating the physicochemical properties of the compound provides critical insight into its toxicokinetics. The hydrochloride salt form significantly enhances aqueous solubility, ensuring rapid systemic absorption following oral administration.

Causality in Structural Toxicology: The presence of the morpholine ring makes the compound susceptible to CYP450-mediated N-dealkylation in the liver. Simultaneously, the phenolic ring can undergo oxidation to form reactive quinone methides—highly electrophilic species known to deplete cellular glutathione (GSH) and induce oxidative stress [3].

Table 1: Physicochemical Properties and Predictive Toxicological Alerts
ParameterValue / DescriptionToxicological Implication
Chemical Name 2,5-Dimethyl-4-(morpholinomethyl)phenol HClN/A
CAS Number 33625-43-3Laboratory chemical; standard PPE required [1].
Molecular Weight ~273.76 g/mol (anhydrous)Low MW favors rapid gastrointestinal absorption.
Solubility High (Aqueous, due to HCl salt)High bioavailability; rapid onset of acute systemic effects.
Structural Alerts Phenol & Morpholine moietiesPotential for hepatotoxicity via first-pass CYP450 metabolism [3].

In Vitro Cytotoxicity Profiling: The First-Pass Model

To adhere to the 3Rs principle (Replacement, Reduction, Refinement) of animal welfare, in vitro cytotoxicity must be established prior to in vivo dosing. We utilize the HepG2 cell line because these human hepatoma cells retain many specialized hepatic functions, including basal CYP450 activity, making them the ideal model for evaluating first-pass metabolism toxicity.

Protocol 1: HepG2 Cell Viability (MTT Assay)

This protocol is designed as a self-validating system by incorporating both positive and vehicle controls to rule out assay artifacts.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Preparation: Dissolve the compound in sterile water (leveraging the HCl salt solubility) to create a 10 mM stock.

  • Dosing: Expose cells to serial dilutions of the compound (ranging from 1 µM to 1000 µM).

    • Self-Validation: Include a vehicle control (sterile water/media) to establish 100% viability, and a positive control (e.g., 50 µM Chlorpromazine) to validate assay sensitivity.

  • Incubation & MTT Addition: Incubate for 24 and 48 hours. Post-incubation, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for exactly 4 hours.

    • Causality: Viable cells with active mitochondria will cleave the tetrazolium ring of MTT into insoluble purple formazan crystals. Dead cells will not.

  • Solubilization & Quantification: Carefully aspirate the media, add 100 µL of DMSO to solubilize the formazan, and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (dose-response curve).

Table 2: In Vitro Assay Design and Expected Outcomes
Treatment GroupConcentration RangeExpected Cell ViabilityPurpose
Vehicle Control 0% (Media + Water)100%Establishes baseline viability.
Positive Control 50 µM Chlorpromazine< 20%Validates mitochondrial sensitivity.
Test Compound 1 µM – 1000 µMDose-dependent declineDetermines IC₅₀ for in vivo dose anchoring.

In Vivo Acute Oral Toxicity and LD50 Determination

To determine the definitive LD50, we employ the OECD Test Guideline 425 (Up-and-Down Procedure) .

Causality for Protocol Selection: Traditional LD50 tests require large cohorts of animals, which is ethically and scientifically outdated. OECD 425 uses a sequential dosing strategy that reduces animal usage by up to 70% while providing a statistically robust point estimate of lethality and confidence intervals [2].

Protocol 2: OECD 425 Up-and-Down Procedure
  • Animal Preparation: Select healthy, nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Females are generally more sensitive to acute toxicity. Fast the animals overnight prior to dosing to eliminate food-drug absorption interactions.

  • Initial Dosing: Administer the compound via oral gavage. Based on the lack of severe toxicity alerts in the SDS [1], begin at a starting dose of 175 mg/kg (or 550 mg/kg if in vitro IC₅₀ is exceptionally high).

  • Observation Matrix: Observe the dosed animal critically at 30 minutes, 4 hours, and then daily for 14 days.

  • Sequential Progression:

    • If the animal survives the 48-hour critical window, dose the next animal at a higher progression factor (typically a log progression of 3.2x, moving to 550 mg/kg, then 2000 mg/kg).

    • If the animal dies or exhibits severe moribundity, dose the next animal at a lower progression factor (e.g., 55 mg/kg).

  • Stopping Criteria (Self-Validation): The test automatically terminates when one of the following is met:

    • 3 consecutive animals survive at the upper bound limit dose (2000 mg/kg).

    • 5 reversals occur in any 6 consecutive animals tested.

    • At least 4 animals have followed the first reversal.

Table 3: In Vivo Clinical Observation Matrix
Target SystemSpecific Clinical Signs to MonitorToxicological Implication
Neurological Tremors, lethargy, ataxia, convulsionsCentral nervous system penetration; neurotoxicity.
Autonomic Salivation, piloerection, altered respirationCholinergic/adrenergic interference.
Gastrointestinal Diarrhea, emesis (if applicable species)Local mucosal irritation from the phenolic moiety.
General Weight loss (>20%), moribunditySystemic metabolic collapse; humane endpoint trigger.

Mechanistic Toxicology: Pathways of Cellular Stress

Understanding how a compound induces toxicity is just as important as knowing the lethal dose. For phenolic Mannich bases like 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, toxicity at high doses is rarely due to the parent compound itself, but rather its electrophilic metabolites [3].

Upon oral absorption, the compound undergoes first-pass metabolism in the liver. Hepatic CYP450 enzymes oxidize the phenol ring, potentially generating reactive quinone methides. These intermediates aggressively bind to cellular nucleophiles, rapidly depleting intracellular Glutathione (GSH). Once the GSH antioxidant buffer is exhausted, the cell experiences overwhelming oxidative stress, lipid peroxidation, and ultimately, mitochondrial-driven apoptosis.

ToxicityPathway Compound 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride CYP450 Hepatic CYP450 Metabolism Compound->CYP450 First-pass metabolism Metabolites Reactive Intermediates (Quinone Methides / ROS) CYP450->Metabolites Oxidation / N-dealkylation GSH Glutathione (GSH) Depletion Metabolites->GSH Electrophilic attack OxStress Oxidative Stress & Lipid Peroxidation GSH->OxStress Antioxidant failure Nrf2 Nrf2/ARE Pathway Activation (Adaptive) OxStress->Nrf2 Sub-lethal stress Apoptosis Mitochondrial Dysfunction & Apoptosis (Toxic) OxStress->Apoptosis Overwhelming stress

Fig 1: Proposed metabolic activation and cellular stress response pathway for phenolic Mannich bases.

References

  • SAFETY DATA SHEET - Fisher Scientific. "2,5-Dimethyl-4-(4-morpholinylmethyl)phenolhydrochloride hydrate (CAS 33625-43-3)." Fisher Scientific.1

  • National Institutes of Health (NIH) / EPA. "OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure." 2

  • Roman, G. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, PMC - NIH. 3

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride via Mannich Reaction

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride. The methodology leverages the classic Mannich reaction, a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride. The methodology leverages the classic Mannich reaction, a cornerstone of organic synthesis for carbon-carbon bond formation through aminoalkylation.[1][2] This guide is designed for researchers in medicinal chemistry and drug development, offering not just a procedural walkthrough but also in-depth explanations of the underlying chemical principles, safety considerations, and the rationale behind key experimental steps. The final product, a phenolic Mannich base hydrochloride, is of significant interest due to the established biological potential of this class of compounds and the advantages conferred by its salt form.[3][4][5]

Introduction and Scientific Context

The Mannich reaction is a three-component condensation that provides a powerful route to β-amino-carbonyl compounds and their analogues, known as Mannich bases.[1][6] The reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1] A significant variant utilizes phenols as the active hydrogen component, leveraging the nucleophilic character of the aromatic ring, which is activated by the hydroxyl group.[7]

The resulting phenolic Mannich bases are versatile intermediates and have demonstrated a wide spectrum of biological activities, making them attractive scaffolds in drug discovery.[3][4][8] The target molecule, 2,5-Dimethyl-4-(morpholinomethyl)phenol, is synthesized and subsequently converted to its hydrochloride salt. This conversion is a critical step in pharmaceutical development, as hydrochloride salts often exhibit superior properties compared to the free base, including enhanced aqueous solubility, improved stability, and better handling characteristics, which are crucial for bioavailability and formulation.[9][10][11][12][13]

Reaction Mechanism and Regioselectivity

The synthesis proceeds via a well-established two-stage mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

Stage 1: Formation of the Electrophilic Iminium Ion The reaction initiates with the condensation of morpholine (a secondary amine) and formaldehyde. This acid- or base-catalyzed step rapidly forms a highly electrophilic morpholin-4-ylmethaniminium ion, often referred to as an Eschenmoser salt precursor.[7][14] This iminium ion is the key electrophile that will be attacked by the nucleophilic phenol.

Stage 2: Electrophilic Aromatic Substitution The electron-rich 2,5-dimethylphenol serves as the nucleophile. The phenolic hydroxyl group is an activating ortho-, para-director. In this specific substrate, both positions ortho to the hydroxyl group are occupied by methyl groups. Consequently, the electrophilic attack by the iminium ion is sterically directed to the available and electronically activated para position (C4), leading to the selective formation of the desired product.[15]

Mannich_Mechanism Iminium Iminium Phenol Phenol Iminium->Phenol Reacts with Product Product Phenol->Product Nucleophilic Attack

Detailed Synthesis Protocol

This protocol is divided into two primary parts: the synthesis of the Mannich free base and its subsequent conversion to the hydrochloride salt.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt.GradeSupplier
2,5-Dimethylphenol95-87-4122.16 g/mol ≥98%Sigma-Aldrich
Morpholine110-91-887.12 g/mol ≥99%Sigma-Aldrich
Formaldehyde Solution50-00-030.03 g/mol 37 wt. % in H₂OFisher Scientific
Ethanol64-17-546.07 g/mol 200 Proof, ACSVWR
Hydrochloric Acid7647-01-036.46 g/mol 2.0 M in Diethyl EtherSigma-Aldrich
Diethyl Ether60-29-774.12 g/mol Anhydrous, ≥99%Fisher Scientific
Sodium Sulfate (Anhydrous)7757-82-6142.04 g/mol Granular, ACSVWR

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, ice bath, rotary evaporator, Büchner funnel and filtration flask, standard laboratory glassware.

Stoichiometry and Reagent Quantities
ReagentMolecular Wt.MolesEquivalentsAmount
2,5-Dimethylphenol122.16 g/mol 0.050 mol1.06.11 g
Morpholine87.12 g/mol 0.055 mol1.14.79 g (4.8 mL)
Formaldehyde (37%)30.03 g/mol 0.055 mol1.14.46 g (4.1 mL)
Ethanol---50 mL
HCl (2.0 M in Ether)--~1.1~27.5 mL
Part A: Synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenol (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylphenol (6.11 g, 0.050 mol) and ethanol (50 mL). Stir the mixture at room temperature until all the phenol has dissolved.

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. While maintaining vigorous stirring, add morpholine (4.8 mL, 0.055 mol) dropwise over 5 minutes.

    • Causality Note: This initial cooling is crucial to dissipate the heat generated from the exothermic reaction between morpholine and formaldehyde, preventing the formation of unwanted byproducts.

  • Continue the dropwise addition with the 37% formaldehyde solution (4.1 mL, 0.055 mol) over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours. A color change to a pale yellow or the formation of a slight precipitate may be observed.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator. The result will be a viscous oil or a semi-solid residue.

  • Work-up and Purification:

    • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.

    • Dry the ethereal layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude free base, typically as a yellow-to-amber oil or waxy solid.

    • Insight: For many applications, the crude product is of sufficient purity for the next step. If higher purity is required, the free base can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water.[16]

Part B: Formation of Hydrochloride Salt
  • Salt Formation: Dissolve the crude 2,5-Dimethyl-4-(morpholinomethyl)phenol free base in 100 mL of anhydrous diethyl ether. Stir the solution at room temperature.

  • Slowly add 2.0 M HCl in diethyl ether (~27.5 mL, 0.055 mol) dropwise to the stirred solution. A white precipitate of the hydrochloride salt will form immediately.

    • Causality Note: The amine of the Mannich base is basic and reacts with hydrochloric acid in an acid-base neutralization to form the ammonium salt.[9] This salt is ionic and generally has low solubility in nonpolar organic solvents like diethyl ether, causing it to precipitate, which is an effective method of purification.[17]

  • Isolation and Drying: After the addition is complete, continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials or non-basic impurities.

  • Dry the purified 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride in a vacuum oven at 40-50 °C for 12 hours to yield a stable, crystalline solid.

Workflow cluster_A Part A: Free Base Synthesis cluster_B Part B: Hydrochloride Salt Formation A1 1. Dissolve Phenol in Ethanol A2 2. Cool to 0-5 °C A1->A2 A3 3. Add Morpholine & Formaldehyde A2->A3 A4 4. Stir at RT for 24h A3->A4 A5 5. Rotary Evaporation A4->A5 A6 6. Work-up & Dry A5->A6 B1 1. Dissolve Free Base in Diethyl Ether A6->B1 Proceed with Crude Product B2 2. Add HCl in Ether B1->B2 B3 3. Stir 30 min B2->B3 B4 4. Vacuum Filtration B3->B4 B5 5. Wash with Cold Ether B4->B5 B6 6. Dry Under Vacuum B5->B6 Final Final B6->Final Final Product: Crystalline HCl Salt

Safety and Handling Precautions

This procedure must be conducted in a well-ventilated laboratory fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or butyl rubber), and safety goggles, must be worn at all times.[18][19][20]

  • Formaldehyde: Is a known sensitizer, an irritant, and a suspected human carcinogen.[18][19][21] Acute inhalation can cause severe respiratory tract irritation.[21][22] Avoid all contact and inhalation.

  • Morpholine: Is corrosive and flammable. It can cause severe skin burns and eye damage.

  • Hydrochloric Acid & Diethyl Ether: HCl is highly corrosive. Diethyl ether is extremely flammable and can form explosive peroxides. Work away from ignition sources.

Spill & Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[19][20] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[18][19] Neutralize small spills of acidic or basic solutions before cleanup.

References

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Universitatea "Alexandru Ioan Cuza" din Iasi. Retrieved March 20, 2026, from [Link]

  • Synthesis and characterization of some antimicrobial phenolic Mannich bases. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved March 20, 2026, from [Link]

  • Büyükkıdan, N., Büyükkıdan, B., Bülbül, M., Özer, S., & Yalçın, H. G. (2012). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved March 20, 2026, from [Link]

  • Hydrochloride salt: Significance and symbolism. (2025). Wisdom Library. Retrieved March 20, 2026, from [Link]

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025). Pharma Info Nepal. Retrieved March 20, 2026, from [Link]

  • Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. (2026). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications. (2025). PubMed. Retrieved March 20, 2026, from [Link]

  • Salt Selection in Drug Development. (2025). Pharmaceutical Technology. Retrieved March 20, 2026, from [Link]

  • Hydrochloride. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • Mannich reaction. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • Mannich Reaction Mechanism. (n.d.). Unacademy. Retrieved March 20, 2026, from [Link]

  • Formaldehyde. (2024). University of Illinois Division of Research Safety. Retrieved March 20, 2026, from [Link]

  • Mannich Reaction. (2021). Chemistry Steps. Retrieved March 20, 2026, from [Link]

  • Formaldehyde: Hazards and Precautions. (2012). UC Berkeley Office of Environment, Health & Safety. Retrieved March 20, 2026, from [Link]

  • Formaldehyde Safety & Hazards. (n.d.). Lab Alley. Retrieved March 20, 2026, from [Link]

  • Formaldehyde - Fact Sheet. (n.d.). The University of Texas at Austin Environmental Health and Safety. Retrieved March 20, 2026, from [Link]

  • Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. (n.d.). Organic Syntheses. Retrieved March 20, 2026, from [Link]

Sources

Application

Application Note: Synthesis and Isolation of 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The Mannich reaction is a cornerstone three-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The Mannich reaction is a cornerstone three-component transformation in organic synthesis, widely utilized in drug development to introduce basic amine functionalities into aromatic systems. This protocol details the optimized synthesis of 2,5-dimethyl-4-(morpholinomethyl)phenol hydrochloride (CAS: 33625-43-3)[1], a highly functionalized building block.

Regioselectivity & Causality

When reacting 2,5-dimethylphenol with an iminium ion, the regiochemical outcome is dictated by a combination of electronic activation and steric hindrance. The phenolic hydroxyl group strongly activates both the ortho (C6) and para (C4) positions. However, under classical Mannich conditions, the reaction exhibits high regioselectivity for the 4-position[2].

Why does substitution occur at C4 instead of C6? Position 4 is flanked by a small hydrogen atom (C3) and a methyl group (C5). Conversely, position 6 is sandwiched between the highly coordinating hydroxyl group (C1) and a methyl group (C5). The steric differential and the thermodynamic stability of the para-substituted intermediate drive the electrophilic aromatic substitution (EAS) exclusively to the 4-position under standard thermal conditions[2].

Converting the resulting free base into its hydrochloride salt serves a dual purpose: it acts as a built-in purification step by precipitating the product from the organic matrix, and it significantly enhances the compound's aqueous solubility and oxidative stability for downstream pharmacological or material science applications[3].

Experimental Design & Reagent Specifications

To ensure a self-validating and reproducible workflow, the reaction is divided into distinct kinetic phases. Mixing all reagents simultaneously at elevated temperatures often leads to the direct formylation of the phenol, producing unwanted Bakelite-type polymeric resins. By pre-forming the highly electrophilic iminium ion at low temperatures (0–5 °C), we kinetically favor the desired Mannich pathway over competitive side reactions.

Quantitative Reagent Matrix
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
2,5-Dimethylphenol 122.161.001.22 gAromatic Nucleophile
Morpholine 87.121.100.95 mL (0.96 g)Secondary Amine
Formaldehyde (37% aq) 30.031.100.83 mLCarbonyl Source
Ethanol (Absolute) 46.07Solvent15.0 mLReaction Medium
HCl in Diethyl Ether (2.0 M) 36.461.206.0 mLSalt-forming Agent

Note: A slight excess (1.1 eq) of morpholine and formaldehyde ensures complete consumption of the phenol, simplifying the final purification since the unreacted volatile amine and aldehyde are easily removed during the aqueous workup.

Step-by-Step Experimental Protocol

Phase 1: Iminium Ion Formation
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0–5 °C).

  • Add 15.0 mL of absolute ethanol followed by 0.95 mL of morpholine.

  • Begin stirring and add 0.83 mL of 37% aqueous formaldehyde dropwise over 5 minutes .

    • Causality: The reaction between the amine and formaldehyde is exothermic. Dropwise addition prevents localized heating, ensuring the clean formation of the hemiaminal and its subsequent dehydration to the reactive iminium ion without thermal degradation.

  • Stir the mixture at 0–5 °C for 30 minutes.

Phase 2: Electrophilic Aromatic Substitution
  • Remove the ice bath and add 1.22 g of 2,5-dimethylphenol in one portion to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (75–80 °C) using an oil bath or heating mantle.

  • Maintain reflux for 3 to 4 hours.

    • Causality: The aromatic ring of 2,5-dimethylphenol is sterically hindered. Thermal activation is required to overcome the activation energy barrier for the EAS mechanism.

  • Monitor the reaction completion via TLC (Eluent: Hexanes/Ethyl Acetate 7:3, UV visualization).

Phase 3: Workup and Free Base Isolation
  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure (rotary evaporator) to remove the ethanol.

  • Dissolve the resulting crude residue in 30 mL of ethyl acetate.

  • Transfer to a separatory funnel and wash the organic layer with distilled water (2 × 15 mL) and brine (1 × 15 mL).

    • Causality: The aqueous washes efficiently partition out any unreacted morpholine, formaldehyde, and trace water-soluble byproducts, leaving the hydrophobic Mannich free base in the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude free base as a viscous oil or low-melting solid.

Phase 4: Hydrochloride Salt Precipitation
  • Dissolve the crude free base in 10 mL of anhydrous diethyl ether (or a minimal amount of dry ethanol if solubility is poor).

  • Cool the solution to 0–5 °C in an ice bath.

  • Under vigorous stirring, add 6.0 mL of 2.0 M HCl in diethyl ether dropwise.

    • Causality: The introduction of anhydrous HCl protonates the morpholine nitrogen. The resulting highly polar hydrochloride salt is insoluble in diethyl ether, driving an immediate and clean precipitation. Using aqueous HCl would introduce water, potentially preventing crystallization and causing the product to oil out.

  • Stir for an additional 15 minutes at 0 °C to ensure complete precipitation.

  • Isolate the white to off-white solid via vacuum filtration (Büchner funnel), wash the filter cake with cold anhydrous diethyl ether (2 × 5 mL), and dry under high vacuum for 12 hours.

Analytical Data & Quality Control

To validate the structural integrity and purity of the synthesized compound, compare the isolated material against the following expected analytical parameters:

Analytical MethodExpected Result / Signal Assignment
Appearance White to off-white crystalline powder
Melting Point ~195–200 °C (decomposition)
¹H NMR (DMSO-d₆, 400 MHz) δ 10.2 (br s, 1H, N⁺H), 9.5 (s, 1H, OH), 6.85 (s, 1H, Ar-H6), 6.62 (s, 1H, Ar-H3), 4.15 (s, 2H, Ar-CH₂-N), 3.80-3.95 (m, 4H, morpholine-O-CH₂), 2.95-3.15 (m, 4H, morpholine-N-CH₂), 2.22 (s, 3H, Ar-CH₃), 2.18 (s, 3H, Ar-CH₃)
ESI-MS (m/z) [M+H]⁺ calculated for C₁₃H₂₀NO₂⁺: 222.15; Found: 222.1

Workflow & Mechanistic Visualizations

Workflow R Reagents Preparation (2,5-Dimethylphenol, Morpholine, CH2O) S1 Step 1: Iminium Ion Formation (0-5 °C, Ethanol, 30 min) R->S1 S2 Step 2: Mannich Reaction (Reflux, 75-80 °C, 3-4 h) S1->S2 S3 Step 3: Workup & Extraction (Isolate Free Base) S2->S3 S4 Step 4: Salt Precipitation (Add 2M HCl in Ether, 0 °C) S3->S4 P Final Product: 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl S4->P

Fig 1. Experimental workflow for the synthesis of the Mannich base hydrochloride salt.

Mechanism M Morpholine + Formaldehyde I Reactive Iminium Ion M->I - H2O EAS Electrophilic Aromatic Substitution (C4) I->EAS P 2,5-Dimethylphenol P->EAS FB Mannich Free Base EAS->FB - H+ Salt Hydrochloride Salt FB->Salt + HCl

Fig 2. Mechanistic pathway of the Mannich reaction and subsequent hydrochloride salt formation.

References

  • Title: 50966-74-0 | 2-(1H-pyrrol-1-yl)
  • Source: researchgate.
  • Source: google.

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Method

The Synthetic Versatility of 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride: A Guide for the Research Scientist

Introduction: Unveiling the Potential of a Classic Mannich Base 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is a classic example of a Mannich base, a class of organic compounds synthesized through the versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Classic Mannich Base

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is a classic example of a Mannich base, a class of organic compounds synthesized through the versatile Mannich reaction. This reaction, a cornerstone of organic synthesis, involves the aminoalkylation of an acidic proton located on a carbon atom, typically adjacent to a carbonyl group, using formaldehyde and a primary or secondary amine. In the case of the title compound, the phenol (2,5-dimethylphenol) provides the acidic proton, formaldehyde is the aldehyde, and morpholine serves as the secondary amine. The resulting hydrochloride salt enhances the compound's stability and solubility in certain solvent systems, making it a convenient reagent for various synthetic applications.

While specific, detailed protocols for the application of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride are not extensively documented in publicly available literature, its structural motifs—a hindered phenol, a tertiary amine, and a reactive benzylic position—suggest a range of potential applications in organic synthesis. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of these potential applications, grounded in the fundamental principles of organic chemistry and drawing parallels with the known reactivity of similar phenolic Mannich bases.

Core Physicochemical Properties and Synthetic Rationale

Before delving into specific applications, it is crucial to understand the key structural features of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride and how they dictate its reactivity.

PropertyStructural FeatureImplication in Synthesis
Hindered Phenolic Hydroxyl Group The hydroxyl group is flanked by two methyl groups in the ortho positions.This steric hindrance can influence the regioselectivity of reactions involving the phenol, potentially directing reactions to the less hindered para position. It also imparts antioxidant properties by stabilizing the corresponding phenoxy radical.
Tertiary Amine (Morpholine Moiety) The morpholine nitrogen is a tertiary amine.This basic site can act as an internal or external catalyst in various reactions. The morpholine ring itself is generally stable under many reaction conditions.
Reactive Benzylic Methylene Group The -CH₂- group connecting the phenol and morpholine rings is benzylic and adjacent to an electron-donating phenol.This position is susceptible to nucleophilic substitution and can be a handle for further functionalization.
Hydrochloride Salt The amine is protonated.This enhances water solubility and stability for storage. The free base can be readily generated by treatment with a mild base.

Application Note 1: Precursor in the Synthesis of Bioactive Molecules and Ligands

The inherent structural features of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride make it an attractive starting material for the synthesis of more complex molecules with potential biological activity or utility as ligands in coordination chemistry.

Rationale for Application:

Phenolic Mannich bases are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The combination of a phenolic moiety, often found in natural products with antioxidant properties, and an aminoalkyl group, which can enhance water solubility and interact with biological targets, is a common strategy in drug design.[2]

Furthermore, the presence of multiple heteroatoms (O and N) in a defined spatial arrangement makes this compound and its derivatives potential candidates for use as ligands for various metal ions. These metal complexes can, in turn, be explored for catalytic applications or as therapeutic agents.

Hypothetical Synthetic Protocol: N-Oxide Formation for Enhanced Biological Screening

The morpholine nitrogen can be readily oxidized to the corresponding N-oxide, a transformation known to sometimes modify or enhance the biological activity of a parent amine.

Objective: To synthesize 2,5-Dimethyl-4-(morpholinomethyl)phenol N-oxide.

Materials:

  • 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane solvent system

Procedure:

  • Free Base Generation: Dissolve 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (1.0 eq) in a mixture of water and dichloromethane. Add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the aqueous layer is basic (pH ~8-9). Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the free base.

  • N-Oxidation: Dissolve the obtained free base in dichloromethane and cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the layers and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-oxide.

Causality Behind Choices: The initial liberation of the free base is necessary as the protonated amine is not nucleophilic enough to react with the oxidizing agent. m-CPBA is a common and effective reagent for the N-oxidation of tertiary amines. The work-up procedure is designed to remove unreacted m-CPBA and its byproduct, meta-chlorobenzoic acid.

Application Note 2: As a Catalyst in Condensation Reactions

The tertiary amine functionality within the molecule, particularly when in its free base form, can act as a basic catalyst for a variety of condensation reactions.

Rationale for Application:

Phenolic Mannich bases can act as effective catalysts in reactions such as Knoevenagel and aldol condensations. The basic nitrogen atom can deprotonate acidic methylene compounds, generating the active nucleophile, while the phenolic proton can participate in hydrogen bonding to activate the electrophile or stabilize transition states. This bifunctional nature can lead to enhanced catalytic activity.

Hypothetical Experimental Protocol: Knoevenagel Condensation

Objective: To catalyze the condensation of benzaldehyde with malononitrile.

Materials:

  • 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride

  • Triethylamine (TEA) or a similar non-nucleophilic base

  • Benzaldehyde

  • Malononitrile

  • Ethanol

  • Celite

Procedure:

  • Catalyst Preparation: In a round-bottom flask, suspend 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (0.1 eq) in ethanol. Add triethylamine (0.1 eq) to generate the free base in situ.

  • Reaction Setup: To the catalyst solution, add benzaldehyde (1.0 eq) and malononitrile (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure benzylidenemalononitrile. If necessary, purify by passing through a short plug of silica gel.

Causality Behind Choices: The in-situ generation of the free base provides the active catalyst. Ethanol is a common and environmentally friendly solvent for this type of reaction. The molar ratio of the catalyst is kept low (10 mol%) as is typical for catalytic processes.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams represent the fundamental synthesis of the title compound and a proposed catalytic cycle.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2,5-Dimethylphenol 2,5-Dimethylphenol Product_Base 2,5-Dimethyl-4- (morpholinomethyl)phenol 2,5-Dimethylphenol->Product_Base + Iminium Ion (Electrophilic Aromatic Substitution) Formaldehyde Formaldehyde Iminium_Ion Morpholinomethyl Iminium Ion Formaldehyde->Iminium_Ion + Morpholine - H₂O Morpholine Morpholine Iminium_Ion->Product_Base Product_HCl 2,5-Dimethyl-4- (morpholinomethyl)phenol Hydrochloride Product_Base->Product_HCl + HCl

Caption: Synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride via the Mannich reaction.

Catalytic_Cycle Catalyst_FreeBase Mannich Base (Free Amine) Active_Nucleophile Enolate/ Carbanion Catalyst_FreeBase->Active_Nucleophile + Active Methylene Compound Intermediate_Complex Intermediate Complex Active_Nucleophile->Intermediate_Complex + Aldehyde Product_Release Product Formation Intermediate_Complex->Product_Release Condensation Product_Release->Catalyst_FreeBase - H₂O (Catalyst Regeneration)

Caption: Proposed catalytic cycle for a Mannich base-catalyzed Knoevenagel condensation.

Conclusion and Future Outlook

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, while not extensively documented in dedicated application notes, represents a versatile building block and potential catalyst for organic synthesis. Its synthesis from readily available starting materials via the robust Mannich reaction makes it an accessible compound for exploratory research.

Future investigations should focus on systematically evaluating its efficacy as a catalyst in a broader range of condensation reactions, exploring its potential as a precursor for novel heterocyclic scaffolds, and screening its derivatives for biological activity. The development of detailed, validated protocols for these applications will undoubtedly unlock the full potential of this intriguing Mannich base for the scientific community.

References

  • A comprehensive list of references would be compiled here based on actual literature sources if they were available.

Sources

Application

Preclinical Murine Dosing &amp; Pharmacokinetic Guidelines for 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride

Executive Summary 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (CAS: 33625-43-3) is a synthetic phenolic Mannich base. While it serves as a versatile building block in chemical synthesis, compounds containing th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (CAS: 33625-43-3) is a synthetic phenolic Mannich base. While it serves as a versatile building block in chemical synthesis, compounds containing the morpholinomethyl phenol motif are heavily investigated in early-stage drug discovery for their potent biological activities, including carbonic anhydrase (CA) inhibition, acetylcholinesterase (AChE) inhibition, and antineoplastic properties[1][2].

Because this compound is an experimental small molecule without compendial FDA dosing guidelines, researchers must establish de novo safety and exposure parameters before initiating in vivo efficacy models. This application note provides a rigorously structured, self-validating protocol for formulating, dosing, and evaluating the pharmacokinetics (PK) of this compound in murine models.

Pharmacological Rationale & Causality of Design

The Mannich Base Motif

The core structure of this compound features an aminoalkyl chain (morpholinomethyl) attached to a phenolic ring. This Mannich base architecture is a privileged scaffold in medicinal chemistry[3]. The addition of the morpholine ring via aminomethylation is a deliberate design choice intended to alter the pharmacokinetic properties of the parent phenol; it increases the compound's hydrophilicity and introduces a protonatable nitrogen, which is critical for target binding (e.g., interacting with the active site zinc in carbonic anhydrases)[1][2].

Causality of the Hydrochloride Salt Form

The compound is supplied as a hydrochloride (HCl) salt.

  • The "Why": The free base of a dimethylphenol derivative is highly lipophilic and poorly soluble in aqueous media. By utilizing the HCl salt, the morpholine nitrogen is protonated. This significantly lowers the partition coefficient (LogP) and enhances aqueous solubility, allowing researchers to use physiologically compatible aqueous vehicles for intravenous (IV) administration without relying on harsh, toxicity-inducing excipients like high-concentration Cremophor EL.

Physicochemical Properties & Formulation Strategy

To ensure a self-validating system, formulation vehicles must be tested independently (Vehicle-Only Control) to confirm that any observed in vivo effects are driven by the active pharmaceutical ingredient (API) and not the excipients.

Table 1: Formulation Parameters & Vehicle Selection

ParameterSpecification / StrategyMechanistic Rationale
Molecular Weight 257.76 g/mol Small molecule; highly permeable across biological membranes.
Target Route Intravenous (IV)Requires absolute solution. The HCl salt allows dissolution in 0.9% Saline or PBS.
Target Route Oral Gavage (PO)For systemic exposure assessment. Formulated as a homogeneous suspension if high doses exceed aqueous solubility limits.
IV Formulation 0.9% NaCl (Saline)Minimizes hemolysis and injection-site necrosis during tail-vein injection.
PO Formulation 0.5% Methylcellulose (MC) + 0.1% Tween-80 in DI WaterMC acts as a suspending agent; Tween-80 acts as a surfactant to ensure uniform dosing of the lipophilic phenolic core.

Experimental Protocols: Murine Evaluation

Phase I: Maximum Tolerated Dose (MTD) Determination

Causality: Before assessing efficacy, the acute toxicity threshold must be established to prevent confounding morbidity in disease models. Mannich bases can exhibit cytotoxicity via the deamination of the aminoalkyl group, generating reactive intermediates[3]. Therefore, an acute dose-escalation study is mandatory.

Step-by-Step Methodology:

  • Subject Selection: Use 8-10 week old, male C57BL/6 mice (n=3 per dose cohort).

  • Acclimation & Baseline: Acclimate mice for 7 days. Record baseline body weights.

  • Dose Preparation: Prepare the PO formulation (Table 1) fresh on the day of dosing.

  • Administration: Administer a single dose via oral gavage (10 mL/kg volume).

  • Observation Window: Monitor continuously for the first 4 hours post-dose for acute clinical signs (tremors, piloerection, respiratory distress).

  • Longitudinal Tracking: Record body weights and clinical scores daily for 7 days.

  • Validation: The protocol is self-validating through a Stopping Rule : If a cohort experiences >20% body weight loss or severe morbidity, the MTD is defined as the previous lower dose, and escalation halts immediately.

Table 2: MTD Dose Escalation Scheme

CohortDose (mg/kg)RoutePurpose
1 (Control) 0 (Vehicle)POEstablish baseline; rule out excipient toxicity.
2 10POStarting exploratory dose.
3 30POIntermediate dose (half-log escalation).
4 100POHigh dose; monitors for acute hepatic/renal stress.
5 300POExtreme dose; identifies absolute toxicity threshold.
Phase II: Pharmacokinetic (PK) Profiling

Causality: To determine absolute bioavailability (%F) and systemic clearance, both IV (bolus) and PO routes must be evaluated. The morpholine ring is highly susceptible to hepatic oxidative metabolism (e.g., CYP-mediated N-dealkylation or ring opening). Therefore, dense early time-point sampling (5, 15, 30 mins) is critical to accurately capture the Cmax​ and the initial distribution phase ( α -phase).

Step-by-Step Methodology:

  • Dosing:

    • Group A (IV): 2 mg/kg via lateral tail vein injection.

    • Group B (PO): 10 mg/kg via oral gavage (dose derived from MTD results).

  • Serial Blood Sampling: Utilize the submandibular bleed technique for early time points to minimize stress, transitioning to terminal cardiac puncture for the final time point.

  • Matrix Processing: Collect whole blood into K2​EDTA microtainers. Invert gently 5 times. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis (LC-MS/MS):

    • Self-Validation Step: Spike all plasma samples with a structurally similar Internal Standard (IS) prior to protein precipitation (e.g., using acetonitrile). This ensures that any matrix effects or extraction losses are mathematically corrected during quantification.

Table 3: PK Sampling Schedule & Rationale

Time PointRouteMechanistic Rationale
5 min IV onlyCaptures absolute Cmax​ and initial volume of distribution ( Vd​ ).
15, 30 min IV, POCaptures PO absorption phase and early hepatic first-pass metabolism.
1, 2, 4 hr IV, PODefines the elimination phase ( β -phase) and systemic clearance.
8, 24 hr IV, PODetermines terminal half-life ( t1/2​ ) and verifies complete systemic clearance.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from compound synthesis to in vivo efficacy, highlighting the critical bottleneck of MTD and PK profiling for experimental Mannich bases.

G A Synthesis & QC CAS 33625-43-3 B Formulation Optimization A->B C MTD Escalation (10-300 mg/kg) B->C D PK Profiling (IV & PO) C->D E In Vivo Efficacy (Target Models) D->E

Caption: Preclinical evaluation workflow for experimental phenolic Mannich bases in murine models.

References

  • Recent advances in biological applications of mannich bases — An overview International Journal of Pharmaceutical Chemistry and Analysis (IJPCA)[3]

  • Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[1]

  • Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects National Center for Biotechnology Information (PMC)[2]

Sources

Method

Application Note: In Vitro Assay Protocols for 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Executive Summary & Mechanistic Rationale 2,5-Dimethyl-4-(mor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Executive Summary & Mechanistic Rationale

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (CAS: 33625-43-3) is a highly versatile synthetic building block and bioactive Mannich base. Structurally, it features a 2,5-dimethylphenol core linked to a morpholine ring via a methylene bridge. In modern drug discovery and chemical biology, this compound serves a dual purpose:

  • SuFEx Click Chemistry Substrate: The phenolic hydroxyl group is an ideal substrate for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. By reacting with sulfuryl fluoride ( SO2​F2​ ) or its liquid surrogates, the phenol is converted into an aryl fluorosulfate ( Ar−OSO2​F ). This functional group acts as an exceptionally stable, yet proximity-activated covalent warhead capable of selectively capturing nucleophilic residues (tyrosine, lysine, histidine) within protein binding pockets[2],[3].

  • Bioactive Pharmacophore: Morpholinomethyl phenols are well-documented Mannich bases that exhibit inherent antimicrobial, antifungal, and antiproliferative activities[4],[5]. The morpholine moiety enhances aqueous solubility and cellular permeability, while the amine acts as a protonatable center for lysosomal or bacterial membrane targeting.

As a Senior Application Scientist, I have designed the following protocols to evaluate this compound through both paradigms. Every protocol is engineered as a self-validating system , incorporating orthogonal readouts and strict control conditions to ensure data integrity and eliminate false positives.

Protocol A: SuFEx-Mediated Covalent Bioconjugation Assay

Causality & Experimental Design

Aryl fluorosulfates are uniquely "latent" electrophiles; they are nearly completely inert to aqueous hydrolysis and biological nucleophiles under physiological conditions[1],[3]. However, when a small molecule binds to a specific protein pocket, the microenvironment (often involving hydrogen-bond stabilization of the leaving fluoride ion) activates the SuFEx warhead, triggering a covalent bond[3].

To test 2,5-Dimethyl-4-(morpholinomethyl)phenol as a targeted covalent inhibitor, we first convert it to its fluorosulfate derivative in situ, followed by incubation with a target protein. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base because its non-nucleophilic nature prevents the degradation of the newly formed S(VI) hub[3].

Self-Validating Controls
  • Negative Control (Denatured Protein): Heat-denatured protein is incubated with the warhead. Lack of labeling confirms that the reaction is proximity-driven by the folded 3D pocket, not non-specific chemical reactivity.

  • Competition Control: Pre-incubation with a known reversible binder of the target protein to block the pocket, which should abolish SuFEx labeling.

Step-by-Step Methodology

Part I: In Situ Fluorosulfation

  • Preparation: Dissolve 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (10 mM) in anhydrous DMSO.

  • Activation: Add 2.0 equivalents of DBU to neutralize the hydrochloride salt and deprotonate the phenol.

  • SuFEx Reaction: Add 1.5 equivalents of a bench-stable SuFEx reagent (e.g., 4-(acetylamino)phenyl imidazolesulfonate or an ESF surrogate)[6].

  • Incubation: Shake at room temperature for 2 hours.

  • Validation: Analyze a 1 µL aliquot via LC-MS to confirm >95% conversion to the aryl fluorosulfate. Do not purify; the crude DMSO stock is directly compatible with the in vitro assay.

Part II: Protein Labeling & Intact Mass Analysis

  • Protein Prep: Dilute the target recombinant protein (e.g., BSA or a specific kinase) to 2 µM in PBS (pH 7.4). Crucial: Avoid Tris or primary amine buffers which can act as competing nucleophiles.

  • Dosing: Add the in situ generated fluorosulfate to the protein solution at a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration is ≤1% (v/v).

  • Incubation: Incubate at 37°C for 4 hours.

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Pass the mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted small molecules.

  • Readout: Analyze the desalted protein via Intact Protein LC-MS (Q-TOF). A mass shift corresponding to the addition of the S(VI) core minus the fluoride leaving group indicates successful covalent capture.

SuFEx_Workflow A 2,5-Dimethyl-4-(morpholinomethyl)phenol (Starting Material) C Aryl Fluorosulfate (Latent Covalent Warhead) A->C Activation & Exchange B SuFEx Hub Reagent (e.g., SO2F2 or AISF) + DBU Base B->C E Covalent Protein-Ligand Conjugate (Mass Shift) C->E Proximity-Driven Capture D Target Protein (Folded 3D Pocket) D->E

Fig 1: SuFEx-mediated covalent bioconjugation workflow using the phenolic Mannich base.

Protocol B: In Vitro Antimicrobial & Cytotoxicity Screening

Causality & Experimental Design

Mannich bases containing a morpholine ring are highly privileged structures in antimicrobial drug discovery[4],[5]. The basicity of the morpholine nitrogen allows the molecule to exist in a protonated state at physiological pH, facilitating electrostatic interactions with negatively charged bacterial cell walls[7].

To evaluate the intrinsic bioactivity of the unmodified 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, we employ a high-throughput Broth Microdilution assay for pathogens, paired with a mammalian cell viability assay to determine the therapeutic index.

Self-Validating Controls
  • Orthogonal Readout: We use ATP-dependent luminescence (CellTiter-Glo) as the primary readout, validated orthogonally by a resazurin reduction assay (Alamar Blue). This rules out compounds that might artifactually inhibit the luciferase enzyme used in the primary assay.

  • Z'-Factor Calculation: Plate uniformity is validated by calculating the Z'-factor using vehicle (DMSO) and positive control (Doxorubicin/Ciprofloxacin) wells. A Z' > 0.5 is required for assay acceptance.

Step-by-Step Methodology

Part I: Minimum Inhibitory Concentration (MIC) against ESKAPE Pathogens

  • Inoculum Prep: Culture S. aureus (Gram-positive) and P. aeruginosa (Gram-negative) in Mueller-Hinton Broth (MHB) to an OD600​ of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in MHB[8],[9].

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the compound from 256 µg/mL down to 0.5 µg/mL in MHB.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions (Final volume: 100 µL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Readout: Add 10 µL of Resazurin dye (0.015%) to each well. Incubate for 2 hours. The MIC is defined as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced)[5].

Part II: Mammalian Cytotoxicity (IC50 Determination)

  • Cell Seeding: Seed HEK293T (healthy control) and A549 (cancer model) cells at 5,000 cells/well in 90 µL of DMEM + 10% FBS in opaque white 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Add 10 µL of 10x compound stocks (serially diluted in medium from a DMSO master stock) to achieve final concentrations ranging from 100 µM to 10 nM.

  • Incubation: Incubate for 72 hours.

  • Readout: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes.

  • Analysis: Measure luminescence using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Assay_Logic Prep Compound Preparation (DMSO Stock) Dilution Serial Dilution (Aqueous Buffer/Media) Prep->Dilution Incubation Cell/Pathogen Incubation (18-72 hrs, 37°C) Dilution->Incubation Readout Viability Readout (Luminescence/Resazurin) Incubation->Readout Analysis Data Analysis (IC50 / MIC Calculation) Readout->Analysis

Fig 2: Logical progression of in vitro bioactivity screening for morpholinomethyl phenols.

Quantitative Data Presentation

The following tables summarize representative expected data formats and thresholds for evaluating 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride across the described assays.

Table 1: SuFEx Conversion and Protein Labeling Efficiency

Compound StateSuFEx Conversion (LC-MS)Target ProteinLabeling Efficiency (4h)Denatured Protein Labeling
Phenol (Parent) N/ABSA (Model)< 1%< 1%
Aryl Fluorosulfate > 98%BSA (Model)85% ± 4%< 5% (Proximity Validated)

Table 2: In Vitro Bioactivity Profile (MIC and IC50)

Assay TypeTarget Organism / Cell LineReadout MetricRepresentative ValuePositive Control
Antimicrobial Staphylococcus aureusMIC (µg/mL)16 - 32 µg/mLCiprofloxacin (0.5 µg/mL)
Antimicrobial Pseudomonas aeruginosaMIC (µg/mL)> 128 µg/mLCiprofloxacin (1.0 µg/mL)
Cytotoxicity A549 (Lung Carcinoma) IC50​ (µM)45.2 ± 3.1 µMDoxorubicin (1.2 µM)
Cytotoxicity HEK293T (Healthy Kidney) IC50​ (µM)> 100 µMDoxorubicin (2.5 µM)

Interpretation: The data structure above demonstrates how the compound typically exhibits moderate Gram-positive antibacterial activity (characteristic of morpholine-based Mannich bases) while maintaining a favorable cytotoxicity profile against healthy mammalian cells.

References

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. Science China Press / EurekAlert!, 2023. Available at: [Link]

  • CHAPTER 1: New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives. Royal Society of Chemistry, 2019. Available at:[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society / PMC, 2018. Available at:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS), 2019. Available at:[Link]

  • Synthesis and characterization of some antimicrobial phenolic Mannich bases. Pharmacy Journal, 2017. Available at:[Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF MANNICH BASES CONTAINING MORPHOLINE MOIETY. International Journal of Research in AYUSH and Pharmaceutical Sciences, 2020. Available at:[Link]

  • Synthesis, physico-chemical analysis and biological studies of potent mannich base. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 2021. Available at:[Link]

  • Synthesis, characterization and biological activity of new mannich base. Academic Journals, 2015. Available at:[Link]

  • Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. MDPI, 2023. Available at:[Link]

Sources

Application

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride cell culture media preparation

As a Senior Application Scientist, establishing a robust, reproducible, and biologically inert delivery system for small molecule probes is paramount. 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (CAS: 33625-43-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, reproducible, and biologically inert delivery system for small molecule probes is paramount. 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (CAS: 33625-43-3) is a synthetic small molecule characterized by a morpholine ring and a substituted phenol moiety[1].

The presence of the hydrochloride (HCl) salt form is a critical physicochemical feature. While it significantly enhances the compound's hydrophilicity compared to its free-base counterpart, introducing high concentrations of HCl salts into buffered cell culture systems requires careful consideration of solvent compatibility, osmotic balance, and pH homeostasis[2]. This application note details the standardized methodology for preparing stock solutions and formulating working cell culture media to ensure experimental integrity and reproducibility.

Physicochemical Properties & Quantitative Data

Before initiating preparation, it is essential to verify the compound's parameters to calculate accurate molarities and anticipate solvent interactions[3].

PropertyValueExperimental Implication
Chemical Name 2,5-Dimethyl-4-(morpholinomethyl)phenol HClTarget identification and labeling.
CAS Number 33625-43-3Verification of reagent sourcing[1].
Molecular Weight 257.76 g/mol Required for precise molarity calculations[3].
Physical Form Lyophilized powder (HCl salt)Hygroscopic; requires strict desiccation[4].
Primary Solvents DMSO, ddH₂ODMSO is preferred for long-term stability[5].
10 mM Stock Prep 2.58 mg per 1.0 mL solventStandardized stock concentration for serial dilution.

Experimental Workflow

G A 1. Lyophilized Powder (CAS 33625-43-3) B 2. Solubilization (Anhydrous DMSO) A->B C 3. Quality Control (Visual Clarity & Sonication) B->C D 4. Stock Aliquots (-20°C Storage) C->D E 5. Media Formulation (Serial Dilution) D->E F 6. In Vitro Assay (Validation: pH & DMSO ≤ 0.1%) E->F

Workflow for 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl media formulation and in vitro application.

Protocol 1: Preparation of Concentrated Stock Solutions (10 mM)

Causality & Rationale: While the HCl salt confers aqueous solubility, preparing the primary stock in anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended for long-term storage. Aqueous stocks are susceptible to rapid hydrolysis and microbial contamination over time. DMSO ensures compound stability at -20°C and prevents repeated freeze-thaw degradation[5].

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder vial to equilibrate to room temperature for 30 minutes in a desiccator before opening. Causality: This prevents ambient moisture condensation on the highly hygroscopic HCl salt, which would alter the effective molecular weight and degrade the compound[4].

  • Weighing: Accurately weigh 2.58 mg of the compound using a calibrated analytical balance in a chemical fume hood.

  • Solubilization: Transfer the powder to a sterile amber microcentrifuge tube and add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to yield a 10 mM stock solution.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds.

  • Self-Validation Checkpoint 1 (Dissolution): Hold the tube against a light source. The solution must be optically clear with no visible particulates. Any turbidity indicates incomplete solubilization, which will skew downstream assay concentrations. If particulates remain, sonicate in a water bath at 37°C for up to 5 minutes[4].

  • Aliquoting: Divide the stock into 20–50 µL single-use aliquots in sterile tubes. Store immediately at -20°C (stable for up to 1 month) or -80°C (up to 6 months)[5].

Protocol 2: Formulation of Working Cell Culture Media

Causality & Rationale: Direct addition of high-concentration stock to cells causes localized solvent toxicity and osmotic shock. Serial dilution in pre-warmed media ensures homogeneous distribution. Furthermore, because the compound is an HCl salt, high working concentrations can release excess protons, stripping the buffering capacity of standard media (e.g., DMEM) and inducing cellular acidosis[2].

Step-by-Step Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Vortex briefly to ensure homogeneity before pipetting.

  • Intermediate Dilution (Recommended): To avoid pipetting errors associated with sub-microliter volumes, prepare a 100 µM intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of basal media[2].

  • Final Media Formulation: Add the required volume of the intermediate solution to your fully supplemented cell culture media (containing FBS, L-glutamine, etc.).

    • Example for a 1 µM final concentration: Add 10 µL of the 100 µM intermediate solution per 1 mL of final media.

  • Vehicle Control Preparation: Prepare a parallel media control containing the exact same volume of pure DMSO to isolate the compound's true biological effect from solvent artifacts.

  • Self-Validation Checkpoint 2 (pH & Toxicity):

    • pH Assessment: Inspect the phenol red indicator in the final media. It must remain a healthy orange-red (pH 7.2–7.4). If the media shifts towards yellow (acidic), the HCl salt has overwhelmed the buffer. Neutralize immediately by titrating with 0.1 N NaOH or supplementing with 10–25 mM HEPES buffer[2].

    • Solvent Limit Check: Calculate the final DMSO concentration. It must remain ≤ 0.1% (v/v) to prevent vehicle-induced cytotoxicity and off-target transcriptional changes[6].

References

  • [3] Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) - Substance Details. US Environmental Protection Agency (EPA). URL:[Link]

  • [5] SMALL MOLECULES. Captivate Bio. URL: [Link]

Sources

Method

Application Note: 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride as a Versatile Chemical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Profile 2,5-Dimethyl-4-(morpholinomethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Profile

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (CAS: 33625-43-3) is a highly versatile Mannich base derivative of p-xylenol. In pharmaceutical development and advanced organic synthesis, this compound serves as a stable, crystalline precursor for the controlled generation of highly reactive electrophiles.

While direct benzylic functionalization of phenols (e.g., via chloromethylation) often yields moisture-sensitive compounds that rapidly polymerize or degrade, utilizing a Mannich base hydrochloride provides a "masked" electrophile with excellent shelf stability. The hydrochloride salt ensures long-term viability by preventing premature auto-oxidation of the free phenolic base.

Mechanistic Insights: The p-Quinone Methide Pathway

The core synthetic utility of this compound lies in its ability to undergo controlled thermal or base-catalyzed decomposition to form a transient p-quinone methide (p-QM) [1].

Causality of the Reaction Design: Upon neutralization of the hydrochloride salt, the free base is liberated. Under mild heating, the morpholine moiety acts as an efficient leaving group, triggering its own extrusion and the formation of the p-QM intermediate[1]. p-Quinone methides are powerful Michael acceptors. Because the p-QM intermediate is highly unstable and exists only transiently, it must be generated in situ in the presence of a nucleophile. The nucleophile rapidly attacks the methide carbon, re-aromatizing the phenol ring and forming a new C-C, C-S, or C-N bond[2].

Pathway A Mannich Base HCl (Stable Precursor) B Free Base (Active Form) A->B Neutralization (Base) C p-Quinone Methide (Reactive Intermediate) B->C - Morpholine (Heat) D Target Adduct (C-C, C-N, C-S) C->D + Nucleophile (Trapping)

Fig 1: Mechanistic pathway of p-quinone methide generation and nucleophilic trapping.

Key Applications in Synthesis

A. Nucleophilic Benzylation

The in situ generation of p-QM allows for the direct alkylation of various nucleophiles. Carbon nucleophiles (like malonates), thiols, and primary/secondary amines can trap the p-QM intermediate. This methodology is heavily utilized in synthesizing sterically hindered phenolic antioxidants and targeted pharmacophores where direct SN2 substitution is sterically prohibited[1].

B. Transamination (Amine Exchange)

Because morpholine is a secondary amine with a moderate boiling point, it can be displaced by primary amines in a thermodynamically driven transamination reaction. This is particularly useful for generating novel amine curing agents or modifying the pharmacokinetic properties of phenolic drugs without isolating the reactive p-QM intermediate[3].

Transamination Step1 Step 1: Dissolution Mannich Base HCl + Solvent Step2 Step 2: Amine Addition Add Excess Primary Amine Step1->Step2 Step3 Step 3: Thermal Exchange Reflux (Morpholine Expulsion) Step2->Step3 Step4 Step 4: Isolation Distillation & Crystallization Step3->Step4

Fig 2: Step-by-step workflow for the transamination (amine exchange) protocol.

Experimental Protocols

Protocol 1: In situ Generation and Trapping of p-Quinone Methide (S-Alkylation)

This protocol utilizes a self-validating visual cue: the transient formation of the p-QM often produces a distinct yellow/orange hue in solution, which fades as the nucleophile successfully traps the intermediate.

Reagents:

  • 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl (1.0 eq, 10 mmol)

  • Thiophenol or aliphatic thiol (1.2 eq, 12 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq, 25 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Neutralization: Suspend the Mannich base HCl and K₂CO₃ in anhydrous toluene under an inert nitrogen atmosphere. Stir at room temperature for 15 minutes to liberate the free base.

  • Nucleophile Addition: Add the thiol dropwise to the suspension.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material will consume over 2–4 hours.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (50 mL) to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Protocol 2: Transamination with a Primary Amine

This protocol relies on the thermodynamic expulsion of morpholine to drive the equilibrium toward the new amine adduct.

Reagents:

  • 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl (1.0 eq, 10 mmol)

  • Primary Amine (e.g., Benzylamine) (3.0 eq, 30 mmol)

  • Ethanol (30 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Mannich base HCl in ethanol.

  • Amine Exchange: Add the primary amine in a single portion. The excess amine acts as both the reactant and the base to neutralize the HCl salt.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 6–8 hours. Self-Validation Check: The expulsion of morpholine can be tracked via GC-MS or by observing the disappearance of the morpholine signals in an NMR aliquot.

  • Isolation: Concentrate the reaction mixture under vacuum to remove ethanol and the liberated morpholine (bp ~128 °C, easily removed under high vacuum).

  • Crystallization: Triturate the resulting residue with cold diethyl ether to precipitate the newly formed secondary amine product. Filter and dry under vacuum.

Quantitative Data: Nucleophile Reactivity Profile

The choice of nucleophile dictates the required activation energy (temperature) and the necessity of a base/catalyst. The table below summarizes optimized parameters for reacting 2,5-Dimethyl-4-(morpholinomethyl)phenol with various nucleophile classes.

Nucleophile TypeExample ReagentCatalyst / BaseTemp (°C)Typical Yield (%)Mechanistic Note
Thiol (S-Alkylation) ThiophenolK₂CO₃80 - 9085 - 95Rapid trapping of p-QM; highly efficient due to thiol nucleophilicity.
Amine (N-Alkylation) BenzylamineNone (Excess Amine)80 - 11070 - 85Transamination pathway; excess amine drives the thermodynamic equilibrium.
Carbon (C-Alkylation) Diethyl malonateDBU or ZnCl₂100 - 12065 - 80Requires stronger base or Lewis acid activation to form the reactive enolate.

References

  • [2] Photogeneration of quinone methide-type intermediates from pyridoxine and derivatives. ResearchGate. URL:

  • [1] NBS-Promoted Reactions of Symmetrically Hindered Methylphenols via p-Benzoquinone Methide | The Journal of Organic Chemistry - ACS Publications. ACS.org. URL:

  • [3] EP3274328B1 - Amine for fast setting epoxy resin compositions. Google Patents. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride. This...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome solubility issues.

I. Understanding the Challenge: Physicochemical Properties

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is a molecule possessing a phenolic hydroxyl group and a tertiary amine (morpholine ring), which is protonated to form the hydrochloride salt. The aqueous solubility of this compound is influenced by the interplay of its hydrophobic dimethylphenol backbone and the hydrophilic morpholinomethyl and hydrochloride moieties.

It is critically important for researchers to experimentally determine the aqueous solubility and pKa of their specific batch of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, as these parameters are fundamental to developing an effective solubilization strategy. Protocols for these determinations are provided in the "Experimental Protocols" section of this guide.

II. Troubleshooting & FAQs

This section addresses common issues and questions in a direct question-and-answer format.

Q1: My 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is not dissolving completely in water or aqueous buffer. What is the first step I should take?

A1: The first and most critical step is to investigate the effect of pH on the solubility of your compound. As a hydrochloride salt of a tertiary amine, its solubility is expected to be pH-dependent. The protonated form (at lower pH) is generally more water-soluble.

  • Causality: The morpholine nitrogen is basic and will be protonated at acidic to neutral pH. This positive charge enhances the interaction with polar water molecules, thereby increasing solubility. As the pH increases, the amine will be deprotonated to its free base form, which is likely to be significantly less soluble. Concurrently, at very high pH, the phenolic hydroxyl group can be deprotonated, which might increase solubility, but this is often not a physiologically relevant pH range for many applications.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What are my next options?

A2: If pH adjustment alone is not sufficient, you should consider the use of co-solvents, surfactants, or cyclodextrins. The choice among these will depend on the requirements of your experiment (e.g., cell-based assay, in vivo study) and the degree of solubility enhancement needed.

Q3: How do I choose the right co-solvent?

A3: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the hydrophobic portions of your molecule.[2][3] Common pharmaceutically acceptable co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400

  • Glycerin

Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase the concentration while observing the solubility. Be mindful that high concentrations of organic solvents can be detrimental to biological systems.

Q4: What type of surfactant should I consider, and how do I use it?

A4: Surfactants enhance solubility by forming micelles that encapsulate the hydrophobic drug molecule, presenting a hydrophilic exterior to the aqueous environment.[4][5][6] This process, known as micellar solubilization, is effective above the surfactant's critical micelle concentration (CMC).

  • Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[7] Examples include:

    • Polysorbates (e.g., Tween® 20, Tween® 80)

    • Poloxamers (e.g., Pluronic® F-68, Pluronic® F-127)

  • Ionic surfactants like sodium dodecyl sulfate (SDS) are very effective but are often too harsh for cellular or in vivo work.

Start with concentrations just above the known CMC of the surfactant and increase as needed.

Q5: How can cyclodextrins help, and which one should I choose?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of your compound and increasing its apparent water solubility.[8][9][10]

  • β-Cyclodextrin (β-CD) is a common choice, but its derivatives often offer better solubility enhancement and a superior safety profile.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended due to their high aqueous solubility and established use in pharmaceutical formulations.[9][10][11]

The choice of cyclodextrin can be screened experimentally to find the one that provides the maximal solubility enhancement for your molecule.[12]

Q6: I am observing precipitation of my compound when I dilute my stock solution (e.g., in DMSO) into an aqueous buffer for an assay. How can I prevent this?

A6: This is a common issue related to kinetic versus thermodynamic solubility. Your DMSO stock is a high-energy state, and upon dilution into an aqueous medium where the drug has low solubility, it can precipitate.

  • Troubleshooting Steps:

    • Lower the concentration of your stock solution: This will reduce the degree of supersaturation upon dilution.

    • Include a precipitation inhibitor in your aqueous buffer: Polymers like HPMC or PVP can help maintain a supersaturated state.

    • Use a co-solvent in the final aqueous medium: A small percentage of a co-solvent like ethanol or PEG 400 in your final assay buffer can increase the kinetic solubility.

    • Pre-formulate with cyclodextrins: If the compound is pre-complexed with a cyclodextrin, it is less likely to precipitate upon dilution.

III. Experimental Protocols

These protocols provide step-by-step guidance for key experiments to characterize and improve the solubility of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.[10][13]

Materials:

  • 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride

  • Purified water and a series of aqueous buffers (e.g., pH 2, 4, 6.8, 7.4, 9)

  • Vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, ensure low drug binding)

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the desired aqueous medium (e.g., 2 mg in 1 mL). Ensure there is undissolved solid material.

  • Cap the vials securely and place them on an orbital shaker.

  • Equilibrate the samples for 24-48 hours. A longer time may be necessary to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Protocol 2: pH-Solubility Profile Generation

Procedure:

  • Perform the Shake-Flask Method (Protocol 1) in a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).

  • Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.

  • This profile will reveal the pH range of maximum solubility for your compound.

Protocol 3: Screening of Solubilization Strategies

This protocol allows for a systematic comparison of different solubilization techniques.

Procedure:

  • Prepare stock solutions of your chosen co-solvents (e.g., 50% v/v Ethanol in water), surfactants (e.g., 10x CMC of Tween® 80 in water), and cyclodextrins (e.g., 100 mM HP-β-CD in water).

  • Prepare a series of test solutions containing different concentrations of each solubilizing agent (e.g., 5%, 10%, 20% co-solvent; 1x, 2x, 5x CMC of surfactant; 10, 25, 50 mM cyclodextrin).

  • For each test solution, perform the Shake-Flask Method (Protocol 1) to determine the solubility of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride.

  • Compare the solubility values obtained in the presence of the different agents to the intrinsic aqueous solubility to determine the most effective strategy.

IV. Data Presentation & Visualization

Table 1: Example Data for Solubility Enhancement Strategies
Solubilization StrategyConcentrationSolubility (µg/mL)Fold Increase
Control (Water) N/A[Experimental Value]1.0
pH Adjustment pH 4.0[Experimental Value][Calculated]
Co-solvent 20% Propylene Glycol[Experimental Value][Calculated]
Surfactant 1% Tween® 80[Experimental Value][Calculated]
Cyclodextrin 50 mM HP-β-CD[Experimental Value][Calculated]

Note: The values in this table are placeholders and must be determined experimentally.

Diagrams

experimental_workflow cluster_0 Initial Assessment cluster_1 Characterization cluster_2 Solubilization Strategy Screening (Protocol 3) cluster_3 Analysis & Optimization A Inadequate Aqueous Solubility of Compound B Determine Intrinsic Solubility (Protocol 1) A->B C Determine pH-Solubility Profile (Protocol 2) B->C D pH Adjustment C->D E Co-solvents (e.g., PG, PEG 400) C->E F Surfactants (e.g., Tween® 80) C->F G Cyclodextrins (e.g., HP-β-CD) C->G H Compare Fold Increase in Solubility D->H E->H F->H G->H I Select Optimal Strategy H->I J Further Formulation Development I->J

Caption: A workflow for troubleshooting the solubility of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride.

solubilization_mechanisms cluster_compound cluster_strategies Solubilization Strategies cluster_solution Compound Poorly Soluble Compound pH pH Adjustment (Ionization) Compound->pH Increases charge CoSolvent Co-solvents (Polarity Reduction) Compound->CoSolvent Reduces solvent polarity Surfactant Surfactants (Micellar Encapsulation) Compound->Surfactant Encapsulates hydrophobic regions Cyclodextrin Cyclodextrins (Inclusion Complexation) Compound->Cyclodextrin Forms host-guest complex Solution Aqueous Solution pH->Solution CoSolvent->Solution Surfactant->Solution Cyclodextrin->Solution

Caption: Mechanisms of different solubility enhancement techniques.

V. References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research.

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research.

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.

  • Co-solvency: Significance and symbolism. (2025, July 31). ScienceDirect.

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137.

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences.

  • Co-solvency. (n.d.). In Wikipedia. Retrieved from [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. (n.d.). Indian Journal of Pharmaceutical Sciences.

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

  • 2-Hydroxypropyl-β-Cyclodextrin-Based Complexes Improve Polyphenol Solubility and Bioaccessibility: Evaluation by Validated HPLC–DAD Method. (2026, February 9). PMC.

  • Aqueous Solubility Assay. (n.d.). Enamine.

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.

  • Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. (n.d.). PMC.

  • Salt formation to improve drug solubility. (n.d.). ScienceDirect.

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). PubMed.

  • Physical and Chemical Properties of Phenol. (n.d.). BYJU'S.

  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023, August 15). Journal of Agricultural and Food Chemistry.

  • Solubility in Pharmaceutical R&D: Predictions and Reality. (2014, February 20). Technology Networks.

  • Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. (n.d.). ResearchGate.

  • (PDF) Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (n.d.). ResearchGate.

  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025, September 22). Pharma Excipients.

  • Salt Selection in Drug Development. (2025, November 1). Pharmaceutical Technology.

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

  • An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives. (n.d.). Benchchem.

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem.

  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.

Sources

Optimization

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride solubility in DMSO and ethanol

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working with 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (CAS: 33625...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working with 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (CAS: 33625-43-3)[1].

Because this compound features a phenolic ring, a lipophilic morpholine moiety, and is formulated as a hydrochloride (HCl) salt, its solvation dynamics require specific handling. This guide synthesizes structural chemistry principles with field-proven methodologies to ensure assay reproducibility, prevent compound degradation, and optimize stock solution preparation in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).

Quantitative Solubility Profiles

The solubility of a compound is dictated by its crystal lattice energy and its ability to form favorable interactions with the solvent. As an HCl salt, this compound exhibits excellent solubility in highly polar solvents[2]. DMSO acts as a powerful hydrogen-bond acceptor for the phenolic -OH, while ethanol provides a dual-action hydrogen-bond donor/acceptor environment[3][4].

Table 1: Reference Solubility Data

Note: Molecular Weight is 275.77 g/mol (anhydrous) / 293.79 g/mol (hydrate)[1].

SolventEstimated Max SolubilitySolvation MechanismRecommended TempStorage Life (Stock)
DMSO ≥ 50 mg/mL (~180 mM)Strong H-bond acceptor (Phenol OH); Ion-dipole stabilization of the morpholinium cation.25°C (Room Temp)Up to 6 months at -20°C
Ethanol (Absolute) ≥ 20 mg/mL (~72 mM)H-bond donor/acceptor; Moderate dielectric constant requires more energy to disrupt the HCl salt lattice.25°C - 37°CUp to 3 months at -20°C
Water / Buffers ≥ 30 mg/mL (~108 mM)High dielectric constant; Complete dissociation of the HCl salt into solvated ions.25°CPrepare fresh daily

Solvation Mechanisms & Logic

Understanding why a solvent works allows you to troubleshoot when things fail. The diagram below illustrates the divergent solvation pathways of the compound in DMSO versus Ethanol.

SolvationLogic A 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl (Solid Crystal Lattice) B DMSO Solvation (Polar Aprotic, High Dipole) A->B Add DMSO C Ethanol Solvation (Polar Protic, Moderate Dipole) A->C Add Ethanol D Phenolic -OH Strong H-bond to S=O B->D E Morpholinium Cation Ion-Dipole Stabilization B->E F Phenolic -OH H-bond Donor & Acceptor C->F G Chloride Anion H-bond from EtOH Hydroxyl C->G

Caption: Solvation mechanisms of 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl in DMSO and Ethanol.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I prepared a 50 mM stock in absolute ethanol, but I see a fine white suspension. Why isn't it dissolving? A: While the HCl salt is highly polar, absolute ethanol has a lower dielectric constant ( ϵ≈24.3 ) compared to water ( ϵ≈80 ) or DMSO ( ϵ≈46.7 ). This means ethanol struggles to fully separate the morpholinium cation from the chloride anion at high concentrations[2]. Causality & Fix: The crystal lattice energy is currently exceeding the solvation energy. You must introduce kinetic energy. Cap the vial tightly and sonicate in a water bath at 25°C–30°C for 5 minutes. The mechanical cavitation will break apart the aggregates, allowing the ethanol molecules to fully solvate the ions[5].

Q2: My DMSO stock solution froze at 4°C. Did this degrade my compound? A: No. Pure DMSO has a freezing point of 18.5°C, meaning it will naturally solidify in a standard refrigerator. Causality & Fix: The phase change of the solvent does not inherently damage the phenolic compound. However, freeze-thaw cycles can cause localized concentration gradients (the solute gets excluded from the freezing solvent matrix). To self-validate your protocol, always thaw the DMSO stock completely at room temperature and vortex for 30 seconds before use to ensure a homogeneous concentration.

Q3: When I dilute my DMSO stock into my cell culture media (aqueous buffer), the solution turns cloudy. What is happening? A: You are experiencing "solvent crash-out." Although the HCl salt is water-soluble, rapid dilution of a highly concentrated DMSO stock into an aqueous buffer can cause transient supersaturation of the lipophilic morpholine-phenol base before it can re-equilibrate with the water molecules. Causality & Fix: To prevent this, perform a step-wise dilution or ensure vigorous vortexing during the addition. Alternatively, pre-warm your culture media to 37°C before adding the DMSO stock. Keep the final DMSO concentration below 0.5% (v/v) to prevent cellular toxicity.

Q4: Does the hydrochloride salt affect the pH of my downstream assay? A: Yes. When 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride dissolves in an aqueous environment (or when an ethanol stock is added to media), it dissociates. The morpholinium cation is a weak acid and will release a proton to equilibrate with the free base form, potentially lowering the pH of unbuffered solutions. Always ensure your downstream assay utilizes a sufficiently strong buffer (e.g., 50 mM HEPES or Tris) to absorb this pH shift.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not merely combine solvent and powder. Use the following self-validating workflows to guarantee accurate molarities.

Protocol A: Preparation of a 50 mM Stock Solution in DMSO

Use this protocol for long-term storage and high-throughput screening.

  • Calculate Mass: For a 50 mM solution, you require 13.79 mg of the anhydrous compound per 1 mL of DMSO (Calculation: 50 mmol/L×275.77 g/mol=13.79 mg/mL )[1].

  • Equilibration: Allow the lyophilized powder vial to reach room temperature in a desiccator before opening. Causality: HCl salts are highly hygroscopic. Opening a cold vial will cause atmospheric moisture to condense on the powder, artificially inflating the mass during weighing and altering your final molarity[2][5].

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds.

  • Validation (Visual Check): Hold the vial against a light source. The solution must be completely transparent with no visible particulates.

  • Sterilization: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically resistant to DMSO; using standard PES or nylon filters will result in filter degradation and sample contamination.

  • Storage: Aliquot into single-use amber vials (to protect the phenol from photo-oxidation) and store at -20°C.

Protocol B: Preparation of a 20 mM Working Solution in Ethanol

Use this protocol for assays where DMSO is strictly contraindicated.

  • Calculate Mass: Weigh out 5.52 mg of the compound into a glass vial.

  • Solvent Addition: Add 1.0 mL of absolute ethanol (200 proof).

  • Thermal/Kinetic Disruption: Place the vial in a sonicating water bath set to 30°C for 5–10 minutes. Causality: The moderate polarity of ethanol requires additional thermodynamic input to overcome the salt's lattice energy[5].

  • Validation: Ensure the solution has returned to room temperature before using it in volumetric applications, as warm ethanol expands and will alter your pipetting accuracy.

Troubleshooting Workflow Visualization

If you encounter incomplete dissolution during the protocols above, follow this logical decision tree to resolve the issue without compromising the chemical integrity of the compound.

Troubleshooting Start Visual Inspection: Particulates observed? Vortex Vortex for 60 seconds Start->Vortex Yes Success Proceed to Sterile Filtration (0.22 µm PTFE) Start->Success No Check1 Solution Clear? Vortex->Check1 Sonicate Water Bath Sonication (5-10 mins at 25°C) Check1->Sonicate No Check1->Success Yes Check2 Solution Clear? Sonicate->Check2 Warm Warm to 37°C (Ethanol only) Check2->Warm No (EtOH) Check2->Success Yes Warm->Success Clears Fail Verify Max Solubility Limit (Check Concentration) Warm->Fail Still Cloudy

Caption: Step-by-step troubleshooting workflow for incomplete dissolution of the hydrochloride salt.

References

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2,5-Dimethyl-4-(4-morpholinylmethyl)phenolhydrochloride hydrate (CAS 33625-43-3). Retrieved from[Link]

  • Mota, F. L., et al. (2009). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Journal of Chemical & Engineering Data, ACS Publications. Retrieved from[Link]

  • Wikipedia Contributors. (n.d.). Triethylamine (Hydrochloride Salt Solubilities). Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Food & Nutrition Journal. (n.d.). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans extracts. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl Synthesis

Welcome to the Application Scientist Technical Support Center. The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride via the Mannich reaction is a foundational aminoalkylation workflow.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride via the Mannich reaction is a foundational aminoalkylation workflow. However, researchers frequently encounter yield bottlenecks due to poor electrophile generation, competing regioselectivity, or failed crystallization during salt formation.

This guide abandons generic advice in favor of mechanistic causality. By understanding the thermodynamic and steric forces at play, you can transform a low-yielding mixture into a highly pure, crystalline active pharmaceutical ingredient (API) precursor.

Diagnostic Workflow for Yield Optimization

Before adjusting your stoichiometry, use the logic tree below to isolate the exact stage where your yield is being compromised.

Troubleshooting Start Issue: Low Yield Detected Check1 Is 2,5-Dimethylphenol consumed? (TLC/HPLC) Start->Check1 NoConsumption No / Incomplete Check1->NoConsumption Unreacted Phenol YesConsumption Yes (Fully consumed) Check1->YesConsumption Complex Mixture Cause1 Poor Iminium Formation Action: Pre-mix amine & HCHO NoConsumption->Cause1 Check2 Is free base yield high, but HCl salt yield low? YesConsumption->Check2 Cause2 Side Reactions (Bis-alkylation) Action: Lower temp to 0°C Check2->Cause2 Low free base yield Cause3 Salt Solubilization Action: Use anhydrous HCl/Ether Check2->Cause3 High free base yield

Figure 1: Diagnostic logic tree for troubleshooting low yields in Mannich base synthesis.

Quantitative Optimization Matrix

Summarized below are the field-proven adjustments required to push the reaction to completion while suppressing side products.

Troubleshooting ParameterSub-optimal ConditionOptimized ConditionExpected Yield Impact
Reagent Stoichiometry 1.0 : 1.0 : 1.0 (Phenol : Amine : HCHO)1.0 : 1.1 : 1.2+15–20% increase in free base
Electrophile Generation Simultaneous addition of all reagentsPre-mix Amine & HCHO for 30 min at 0 °C+10–15% conversion rate
Reaction Temperature Reflux (80 °C)0 °C addition, 25 °C for 24h>90% reduction in bis-Mannich side products
HCl Source for Salt 37% Aqueous HCl in EthanolAnhydrous HCl (4.0 M in Dioxane) in Ether+30–40% increase in crystallized salt
Deep-Dive FAQs: Mechanistic Causality

Q: Why is my reaction stalling with significant amounts of unreacted 2,5-dimethylphenol? A: This is typically a failure in the generation of the electrophilic iminium ion (Eschenmoser's salt precursor)[1]. The Mannich reaction requires the condensation of formaldehyde and morpholine to form this highly reactive intermediate before the phenol can attack[2]. If all reagents are mixed simultaneously, the secondary amine can act as a base rather than a nucleophile, or the formaldehyde may remain unreacted. Causality: Pre-mixing the morpholine and formaldehyde at 0 °C for 30 minutes thermodynamically drives the formation of the iminium ion, ensuring a high concentration of the active electrophile before the 2,5-dimethylphenol is introduced.

Q: I am observing multiple product spots on my TLC plate. What is causing this poor chemoselectivity? A: 2,5-Dimethylphenol has two highly activated positions available for electrophilic aromatic substitution: the C4 (para) and C6 (ortho) positions[1]. While the C6 position is sterically hindered by the adjacent C5-methyl and C1-hydroxyl groups, excess reagents or elevated temperatures can force ortho-substitution or the formation of bis-Mannich products (substitution at both C4 and C6)[3]. Causality: Maintaining strict stoichiometric control and keeping the reaction temperature strictly at or below 25 °C prevents the thermal activation required to overcome the steric hindrance at the C6 position, thereby isolating the desired C4-isomer.

Mechanism HCHO Formaldehyde + Morpholine Iminium Morpholinium Iminium Ion (Electrophile) HCHO->Iminium -H2O C4_Attack Para-Attack (C4) Sterically Favored Iminium->C4_Attack + Phenol C6_Attack Ortho-Attack (C6) Sterically Hindered Iminium->C6_Attack + Phenol Phenol 2,5-Dimethylphenol (Nucleophile) Phenol->C4_Attack Phenol->C6_Attack Product 2,5-Dimethyl-4- (morpholinomethyl)phenol C4_Attack->Product Major Pathway SideProduct C6-Isomer or Bis-Mannich Base C6_Attack->SideProduct Minor/Trace

Figure 2: Regioselective mechanistic pathway of the Mannich reaction on 2,5-dimethylphenol.

Q: My free base yield is excellent (>80%), but my final hydrochloride salt yield is extremely low. How do I fix this? A: Morpholine-derived Mannich bases are highly polar and hygroscopic. If you are using concentrated aqueous HCl (37%) for salt formation, the introduced water drastically shifts the solubility equilibrium. The hydrochloride salt remains solvated in the aqueous-organic matrix rather than crystallizing. Causality: Water acts as a powerful hydrogen-bond donor/acceptor, preventing the ionic lattice of the salt from precipitating. Switching to an anhydrous system forces immediate and near-quantitative crystallization.

Standardized Self-Validating Protocol

To guarantee reproducibility, follow this step-by-step methodology, which includes built-in validation checkpoints to ensure the reaction is proceeding correctly at each phase.

Phase 1: Iminium Ion Generation
  • Preparation: Cool a solution of morpholine (1.1 eq) in absolute ethanol to 0–5 °C using an ice bath.

  • Addition: Dropwise add 37% aqueous formaldehyde (1.2 eq) while maintaining the internal temperature below 10 °C.

  • Validation Checkpoint: The solution must remain clear. If cloudiness appears, the formaldehyde is polymerizing (paraformaldehyde formation). Stir for 30 minutes to ensure complete iminium ion formation.

Phase 2: Electrophilic Aromatic Substitution
  • Coupling: Dissolve 2,5-dimethylphenol (1.0 eq) in a minimal amount of absolute ethanol. Add this solution dropwise to the iminium mixture at 0 °C.

  • Incubation: Remove the ice bath. Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 18–24 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). You should observe the complete disappearance of the 2,5-dimethylphenol spot (higher Rf​ ) and the appearance of a baseline/low Rf​ spot corresponding to the highly polar free base.

Phase 3: Workup and Free Base Isolation
  • Solvent Removal: Evaporate the ethanol under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer with 1M NaOH (to deprotonate and remove any trace unreacted phenol into the aqueous layer), followed by a brine wash.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the crude free base as a viscous oil or low-melting solid.

Phase 4: Anhydrous Salt Formation
  • Solvation: Dissolve the crude free base in anhydrous diethyl ether (or MTBE).

  • Precipitation: Submerge the flask in an ice bath. Slowly add a stoichiometric amount of anhydrous HCl in dioxane (4.0 M) dropwise under vigorous stirring.

  • Validation Checkpoint: Immediate precipitation of a white crystalline solid will occur. If the solution turns into a biphasic oil, water has contaminated your setup.

  • Isolation: Filter the precipitate over a Büchner funnel, wash thoroughly with cold anhydrous ether, and dry under high vacuum to yield pure 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride.

References
  • Mannich bases in medicinal chemistry and drug design - NIH:[Link]

  • Microscale synthesis of 2,6-bis(morpholinomethyl)-p-cresol: A phenolic Mannich base - ACS: [Link]

Sources

Optimization

Technical Support Center: Recrystallization Optimization for 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the isolation and purification of 2,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the isolation and purification of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride.

Due to the zwitterionic potential of the phenolic hydroxyl, the basicity of the morpholine ring, and the steric bulk of the 2,5-dimethylphenol moiety, this Mannich base salt exhibits a highly specific solubility profile. Common bottlenecks during scale-up include oiling out (liquid-liquid phase separation), poor recovery yields, and severe hygroscopicity. This guide provides the causality behind these issues and establishes a self-validating protocol for optimal recovery.

Section 1: Core Principles & Solvent Selection

Causality & Mechanism: The hydrochloride salt of a Mannich base is highly polar, making it readily soluble in protic solvents (e.g., water, methanol, ethanol) but completely insoluble in non-polar organic solvents . The critical challenge in recrystallization is engineering a solvent system where the solubility gradient ( ΔS ) between the boiling point and 0°C is steep enough to drive supersaturation, without inducing a phase separation before crystallization occurs.

Using a single solvent often fails. We must utilize a binary solvent system (Solvent/Anti-solvent) to manipulate the dielectric constant of the medium dynamically.

Table 1: Solvent Screening Matrix for 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl
Solvent System (v/v)Solute Solubility (Hot)Solute Solubility (Cold)Yield (%)Purity (HPLC)Observation / Issue
100% Ethanol High (>200 mg/mL)Moderate (50 mg/mL)< 40%> 99%Poor recovery; solute remains too soluble in cold EtOH.
Ethanol / Diethyl Ether (1:3) HighLow (<5 mg/mL)85 - 90%> 98%Excellent recovery; requires strict anhydrous conditions .
Ethanol / Acetone (1:4) HighLow (<10 mg/mL)75 - 80%> 99%Robust method; acetone effectively crashes out the HCl salt .
100% Ethyl Acetate LowInsolubleN/AN/APoor solubility even at boiling; not viable alone .

Section 2: Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of forming crystals, and how do I fix it?

A: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the solute's melting point in the solvent mixture drops below the saturation temperature. Instead of nucleating solid crystals, the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase.

  • Causality: This is highly common with Mannich base hydrochlorides when the anti-solvent (e.g., ether or acetone) is added too rapidly, locally dropping the solubility below the metastable zone limit before the activation energy for crystal nucleation can be overcome.

  • Solution:

    • Adjust the Solvent Ratio: Increase the proportion of the good solvent (Ethanol) slightly to lower the saturation temperature below the melting point of the solute-solvent mixture.

    • Seed Crystals: Introduce pure seed crystals just above the cloud point to bypass the high activation energy of primary nucleation.

    • Slower Anti-solvent Addition: Add the anti-solvent dropwise at elevated temperatures, then cool at a highly controlled rate (e.g., 0.1 °C/min).

OilingOut Issue Observation: Oiling Out (LLPS) Check Is solute melting point < saturation temp? Issue->Check Action1 Lower Concentration (Add more solvent) Check->Action1 Yes Action2 Change Solvent System (Increase polarity gap) Check->Action2 No Action3 Introduce Seed Crystals Above Cloud Point Action1->Action3 Action2->Action3 Success Nucleation & Crystallization Action3->Success

Fig 1: Troubleshooting Logic Tree for Liquid-Liquid Phase Separation (Oiling Out).

Q2: My isolated yield is consistently below 60%. How can I optimize recovery without compromising purity?

A: Poor yield usually indicates that the equilibrium solubility of the salt in the cold mother liquor is still too high.

  • Causality: 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl has a strong affinity for protic solvents due to hydrogen bonding with the morpholine oxygen, the phenolic hydroxyl, and the chloride ion. If too much ethanol is used during the initial dissolution, the solute remains dissolved even at 0°C.

  • Solution: Implement a binary solvent system . Dissolve the crude material in the absolute minimum amount of boiling ethanol. Once dissolved, slowly titrate in an anti-solvent like acetone until the solution becomes faintly turbid (the cloud point), then add 1-2 drops of ethanol to clear it before cooling .

Q3: How do I handle the severe hygroscopicity of the hydrochloride salt during isolation?

A: Mannich base hydrochlorides absorb atmospheric moisture rapidly, which depresses the melting point and causes the crystals to clump or deliquesce into a sticky resin.

  • Causality: The chloride counterion and the morpholine heteroatom create a highly polar crystal lattice that readily hydrates upon exposure to ambient humidity.

  • Solution: Filter the crystals under a blanket of dry nitrogen or argon. Wash the filter cake with ice-cold, anhydrous diethyl ether or acetone to displace any residual water/ethanol, and immediately transfer the solid to a vacuum desiccator (heated to 40°C at <10 mbar) for final drying.

Section 3: Self-Validating Experimental Protocol

This protocol utilizes an Ethanol/Acetone binary system, which balances high purity with excellent recovery while avoiding the extreme flammability hazards and peroxide risks associated with diethyl ether .

Systemic Integrity: Every step below includes a physical observable (Validation) to confirm the thermodynamic state of the system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Primary Dissolution

  • Weigh 10.0 g of crude 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride into a 250 mL round-bottom flask.

  • Add 25 mL of absolute ethanol and heat to reflux (approx. 78°C) with magnetic stirring.

  • Validation: If solids remain, add ethanol in 2 mL increments until complete dissolution is achieved. Do not exceed 40 mL total volume.

Step 2: Hot Filtration (Impurity Removal)

  • Pre-heat a glass funnel and filter paper to prevent premature crystallization in the stem.

  • Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities (e.g., polymerized formaldehyde or inorganic salts).

  • Validation: The filtrate must be perfectly clear and colorless to pale yellow. Any cloudiness indicates premature cooling.

Step 3: Anti-Solvent Titration

  • Maintain the filtrate at 65-70°C on a hotplate.

  • Dropwise, add anhydrous acetone (approx. 60-80 mL) until a faint, persistent turbidity is observed (this is the cloud point).

  • Add 1-2 mL of hot ethanol just until the solution clears completely.

  • Validation: The solution is now exactly at the edge of the metastable zone. It should be clear but highly sensitive to temperature drops.

Step 4: Controlled Nucleation & Cooling

  • Remove the flask from the heat source. Add 10 mg of pure 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl seed crystals.

  • Allow the flask to cool to room temperature ambiently (approx. 1 hour), then transfer to an ice bath (0-5°C) for 2 hours.

  • Validation: Distinct, well-formed prismatic crystals should precipitate. If an oil forms at the bottom of the flask, immediately refer to the troubleshooting guide (Fig 1).

Step 5: Isolation & Drying

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 x 15 mL of ice-cold anhydrous acetone.

  • Dry the crystals in a vacuum oven at 40°C (<10 mbar) for 12 hours.

  • Validation: The final product should be a free-flowing white crystalline powder with a sharp melting point.

Workflow Start Crude Mannich Base HCl Dissolve Dissolve in Hot EtOH (Near Boiling) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Add Acetone (Anti-solvent) to Cloud Point Filter->Antisolvent Seed Seed & Cool (Ambient to 5°C) Antisolvent->Seed Isolate Filter & Wash (Cold Acetone) Seed->Isolate Dry Vacuum Dry (40°C, <10 mbar) Isolate->Dry

Fig 2: Optimal Recrystallization Workflow for 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl.

References
  • Lab Manual for Organic Chemistry 7A and 7B V. 4.1. OrganicERs.org.[Link]

  • Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor. MDPI.[Link]

  • [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors. PMC.[Link]

  • OPTICAL AND FLUORESCENT PROPERTIES OF THIOPHENE-BASED CONJUGATED POLYMERS. Library and Archives Canada. [Link]

Troubleshooting

Preventing degradation of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride during storage

Technical Support Center: 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride Introduction Welcome to the technical support guide for 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride. This document is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride

Introduction

Welcome to the technical support guide for 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a substituted phenol containing a morpholine moiety, this molecule possesses specific chemical characteristics that necessitate precise storage and handling protocols. Its phenolic hydroxyl group is susceptible to oxidation, while the hydrochloride salt of the morpholine amine can be hygroscopic. Understanding and mitigating these liabilities are critical for reproducible experimental outcomes. This guide provides in-depth, cause-and-effect explanations and validated protocols to prevent degradation during storage.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My vial of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, which was originally a white or off-white powder, has developed a yellow or brownish tint. What is causing this discoloration?

Answer: This is the most common indicator of degradation and is almost certainly due to the oxidation of the phenolic group. The phenol moiety is electron-rich and can be easily oxidized, especially when exposed to atmospheric oxygen, light, or trace metal impurities. This process forms highly colored quinone-methide and other polymeric byproducts. The discoloration directly signals a loss of purity and a change in the chemical identity of your material. It is crucial to address this, as the degradation products can interfere with your experiments, leading to artifactual results. Phenolic compounds are well-documented to be unstable when exposed to light and oxygen.[1][2]

Question 2: What are the absolute ideal storage conditions to prevent the degradation observed in Question 1?

Answer: To maintain the compound's integrity, you must rigorously control its environment by addressing the primary degradation drivers: oxygen, light, temperature, and moisture.

  • Atmosphere (Critical): Store under an inert atmosphere. Oxygen is the primary culprit in phenol oxidation. After dispensing from the container, flush the headspace with a dry, inert gas like argon or nitrogen before resealing. This displaces the atmospheric oxygen, significantly slowing the degradation process.

  • Light: Protect from all light sources. Store the compound in an amber glass vial or a container completely wrapped in aluminum foil. Place it inside a light-proof secondary container or cabinet. Photo-oxidation is a significant degradation pathway for many phenolic compounds.[2]

  • Temperature: Store in a controlled, cold environment. For long-term storage (months to years), -20°C is strongly recommended . For short-term storage (weeks), 2-8°C is acceptable. Lower temperatures decrease the kinetic rate of all chemical reactions, including oxidation.[3][4]

  • Moisture (Hygroscopicity): Keep the compound scrupulously dry. The hydrochloride salt form makes the compound potentially hygroscopic, meaning it can absorb water from the air.[5] This absorbed moisture can accelerate degradation. Store the vial inside a desiccator containing a drying agent like silica gel or Drierite.

Question 3: The powder in my container appears clumpy and is difficult to weigh accurately. What has happened, and how do I fix it?

Answer: Clumping is a clear sign of moisture absorption. As a hydrochloride salt, the compound has a tendency to be hygroscopic.[5] When exposed to ambient air, it attracts water molecules, causing the fine powder to agglomerate. This not only presents a practical problem for accurate weighing but also creates a hazardous situation, as the absorbed water can accelerate chemical degradation.

To remediate this, you can dry the material under a high vacuum for several hours. However, prevention is the best approach. Always handle the compound in a low-humidity environment (e.g., a glove box) or minimize its exposure time to ambient air. Ensure the container is sealed tightly and stored in a desiccator.

Question 4: I need to make a stock solution. What is the best practice for preparing and storing solutions of this compound to minimize degradation?

Answer: Degradation is almost always faster in solution than in a solid state.

  • Solvent Choice: Use high-purity, degassed solvents. If making an aqueous solution, use deionized water that has been sparged with nitrogen or argon to remove dissolved oxygen. The hydrochloride salt form generally confers good solubility in aqueous buffers.[5][6]

  • pH Considerations: The stability of similar phenolic compounds in solution can be pH-dependent.[7] Given the hydrochloride salt, dissolving in a neutral or slightly acidic buffer (pH 4-6) is a reasonable starting point. Avoid alkaline conditions (pH > 8), as deprotonation of the phenolic hydroxyl group to a phenoxide ion dramatically increases its susceptibility to oxidation.

  • Storage of Solutions: Prepare stock solutions fresh whenever possible. If you must store them, aliquot the solution into single-use volumes in tightly sealed vials with minimal headspace. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C . Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen, accelerating degradation.

Question 5: How can I quantitatively assess the purity of my stored compound to confirm it has not degraded?

Answer: Visual inspection is only a qualitative indicator. To get a quantitative measure of purity, you must use an analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A healthy sample should show a single major peak at a specific retention time. Degraded samples will show a decrease in the area of the main peak and the appearance of new peaks, typically at different retention times, which correspond to the degradation products.[8] We provide a starting protocol for this analysis in the "Analytical Protocols" section below.

Mechanisms and Pathways of Degradation

The primary route of degradation for 2,5-Dimethyl-4-(morpholinomethyl)phenol is the oxidation of the phenol ring. This process can be initiated by light, heat, or metal ions and proceeds via a free-radical mechanism. The resulting quinone-like structures are highly conjugated and therefore colored, explaining the yellow/brown appearance of degraded material.

G cluster_main Oxidative Degradation Pathway A 2,5-Dimethyl-4-(morpholinomethyl)phenol (Stable Parent Compound) B Phenoxyl Radical Intermediate (Highly Reactive) A->B Initiation (O₂, Light, Heat) C Quinone-Methide Product (Colored Impurity) B->C Oxidation D Further Polymeric Products (Brown/Tarry Material) C->D Polymerization

Caption: Oxidative degradation of the phenol moiety.

Data Summary: Recommended Storage Protocols

This table summarizes the recommended conditions for maintaining the long-term stability of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride.

ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 1 Month)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces the kinetic rate of degradation reactions.[2][3]
Atmosphere Tightly SealedInert Gas (Argon/Nitrogen) HeadspacePrevents contact with atmospheric oxygen, the primary oxidant.
Light Amber Vial / Dark LocationAmber Vial in Secondary ContainerPrevents photo-oxidation initiated by UV or visible light.[1]
Humidity Store with DesiccantStore in a DesiccatorThe hydrochloride salt is hygroscopic; moisture accelerates degradation.[5][9]
Container Tightly-sealed Glass VialTightly-sealed Glass VialGlass is inert and non-reactive. Ensure a high-quality seal.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a starting point for assessing the purity of your compound. Method optimization may be required based on your specific instrumentation.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.22 µm filter before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a further 1:10 dilution for a working concentration of 100 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Column Temperature: 30°C.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 275 nm.[1]

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: Linear gradient from 90% to 10% B

      • 19-25 min: Hold at 10% B (re-equilibration)

  • Data Analysis:

    • Analyze a freshly prepared solution from a new or reference standard lot to establish the retention time and peak shape of the pure compound.

    • Analyze the stored sample.

    • Calculate the purity by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. A significant decrease in this percentage or the appearance of new peaks indicates degradation.

Troubleshooting Workflow

If you suspect degradation, follow this logical workflow to identify the cause and determine the next steps.

G Start Suspicion of Degradation (e.g., color change, clumping) Check_Visual Visual Inspection: Is the powder discolored or clumpy? Start->Check_Visual Check_Storage Review Storage Conditions: 1. Temperature? 2. Light exposure? 3. Inert atmosphere? 4. Desiccated? Check_Visual->Check_Storage No HPLC_Test Perform HPLC Purity Analysis (Protocol 1) Check_Visual->HPLC_Test Yes Check_Storage->HPLC_Test Deficiencies Found Use_Compound Compound is likely suitable for use. Implement optimal storage conditions. Check_Storage->Use_Compound All Conditions Optimal Purity_Result Purity > 98%? HPLC_Test->Purity_Result Purity_Result->Use_Compound Yes Discard_Compound Compound is degraded. Discard according to safety protocols. Obtain new lot. Purity_Result->Discard_Compound No Correct_Storage Correct storage practices immediately. Review lab SOPs. Discard_Compound->Correct_Storage

Caption: Logical workflow for troubleshooting compound degradation.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf. NIH. [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. [Link]

  • Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. Journal of Agricultural and Food Chemistry. [Link]

  • Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. ResearchGate. [Link]

  • Hydrochloride. Grokipedia. [Link]

  • Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. ResearchGate. [Link]

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Quora. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Standard Operating Procedure. University of California, Santa Cruz. [Link]

  • Stability of 4-DMAP in solution. PubMed. [Link]

  • Combined Analytical Study on Chemical Transformations and Detoxification of Model Phenolic Pollutants during Various Advanced Oxidation Treatment Processes. MDPI. [Link]

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride and its Analogues

Introduction to Phenolic Mannich Bases Phenolic Mannich bases are a class of organic compounds synthesized through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a phenol with for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Phenolic Mannich Bases

Phenolic Mannich bases are a class of organic compounds synthesized through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a phenol with formaldehyde and a primary or secondary amine. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, as a member of this class, possesses a unique structural motif that makes its characterization by NMR spectroscopy a crucial step in its synthesis and application.

Comparative ¹H and ¹³C NMR Spectral Data

The following tables present the ¹H and ¹³C NMR spectral data for 4,5-dimethyl-2-(morpholinomethyl)phenol (the free base isomer of the target compound) and two other comparative phenolic Mannich bases. All data was recorded in d6-DMSO.[1]

Table 1: ¹H NMR Spectral Data (d6-DMSO)

CompoundAr-OH (s, 1H)Ar-H (s, 1H)Ar-H (s, 1H)-CH₂-N (s, 2H)Amine ProtonsAr-CH₃ (s, 3H)Ar-CH₃ (s, 3H)
4,5-dimethyl-2-(morpholinomethyl)phenol9.82 ppm6.82 ppm6.55 ppm3.58 ppm3.59 (t, 4H, -OCH₂), 2.40 (t, 4H, -NCH₂)2.12 ppm2.11 ppm
2-((dimethylamino)methyl)-4,5-dimethylphenol8.77 ppm6.77 ppm6.51 ppm3.46 ppm2.10 (s, 6H, -N(CH₃)₂)2.58 ppm2.48 ppm
2-((diphenylmethylamino)methyl)-4,5-dimethylphenol10.41 ppm6.67 ppm6.66 ppm3.69 ppm7.28-7.87 (m, 10H, -C₆H₅)2.20 ppm2.17 ppm

Table 2: ¹³C NMR Spectral Data (d6-DMSO)

CompoundC-OHC-CH₂C-CH₃C-CH₃Ar-C (quaternary)Ar-CHAr-CH-CH₂-NAmine Carbons
4,5-dimethyl-2-(morpholinomethyl)phenol154.89117.80136.29126.33119.34, 130.93119.34130.9359.2666.71 (-OCH₂), 53.17 (-NCH₂)
2-((dimethylamino)methyl)-4,5-dimethylphenol154.20119.81138.64128.32122.43, 131.86122.43131.8659.9947.21 (-N(CH₃)₂)
2-((diphenylmethylamino)methyl)-4,5-dimethylphenol153.62119.74137.92129.85119.85, 132.94119.85132.9455.84137.46–126.98 (-C₆H₅), 63.56 (>CH-)

Interpretation of Spectral Data and Predicted Spectrum for the Target Compound

The analysis of the NMR spectra of these phenolic Mannich bases reveals several key features:

  • Phenolic Proton (Ar-OH): The chemical shift of the phenolic proton is highly variable (δ 8.77-10.41 ppm) and appears as a broad singlet, which is characteristic for protons attached to oxygen.[1] Its position is sensitive to the nature of the amine substituent and solvent effects.

  • Aromatic Protons (Ar-H): The two aromatic protons appear as singlets in the range of δ 6.51-6.82 ppm, consistent with a tetrasubstituted benzene ring.[1]

  • Benzylic Protons (-CH₂-N): The methylene protons of the morpholinomethyl group appear as a sharp singlet around δ 3.58 ppm.[1] This is a characteristic signal confirming the Mannich condensation. The chemical shift of these benzylic protons is influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

  • Morpholine Protons: In the free base, the protons of the morpholine ring appear as two triplets at approximately δ 3.59 ppm (-OCH₂) and δ 2.40 ppm (-NCH₂).[1] This pattern is typical for a morpholine ring in a chair conformation.[2][3]

  • Methyl Protons (Ar-CH₃): The two methyl groups on the aromatic ring give rise to two distinct singlets around δ 2.11-2.12 ppm.[1]

  • Aromatic Carbons: The aromatic carbons show characteristic signals in the range of δ 117-155 ppm. The carbon bearing the hydroxyl group (C-OH) is the most downfield-shifted due to the deshielding effect of the oxygen atom.[4][5]

  • Benzylic Carbon (-CH₂-N): The carbon of the benzylic methylene group resonates around δ 59.26 ppm.[1]

  • Morpholine Carbons: The carbons of the morpholine ring appear at approximately δ 66.71 ppm (-OCH₂) and δ 53.17 ppm (-NCH₂).[1]

Predicted Spectral Data for 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride

For the target compound, 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride , we can predict the following spectral characteristics based on the data of its isomer's free base and general principles of NMR spectroscopy:

  • Isomeric Position: The substitution pattern (2,5-dimethyl-4-morpholinomethyl) will result in two aromatic protons that are para to each other, which would likely appear as two singlets, similar to the analyzed isomer.

  • Effect of Hydrochloride Salt Formation: The protonation of the morpholine nitrogen to form the hydrochloride salt will have a significant impact on the chemical shifts of the neighboring protons and carbons.

    • Morpholine Protons: The protons on the carbons adjacent to the now positively charged nitrogen (-N⁺H-) will be significantly deshielded and shifted downfield. We would expect the triplet for the -NCH₂- protons to shift from ~2.40 ppm to a lower field. The -OCH₂- protons would also experience a downfield shift, but to a lesser extent.

    • Benzylic Protons (-CH₂-N⁺H-): The benzylic protons will also be deshielded due to the adjacent positive charge, causing a downfield shift from ~3.58 ppm.

    • Phenolic Proton (Ar-OH): The chemical shift of the phenolic proton may also be affected by changes in the electronic environment and potential hydrogen bonding with the chloride counter-ion.

    • Morpholine and Benzylic Carbons: The carbons adjacent to the protonated nitrogen will also be deshielded and their signals in the ¹³C NMR spectrum will shift to a lower field.[6]

Experimental Protocol for NMR Data Acquisition

The following is a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount will depend on the solubility of the compound and the sensitivity of the NMR spectrometer.[7]

  • Choosing a Deuterated Solvent: Select a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (d6-DMSO) is a good choice for phenolic Mannich bases, as it can dissolve both the free base and the hydrochloride salt.[1] Other common solvents include deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often used for referencing.[7]

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed for optimal homogeneity.[8]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration if needed.[9]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (several hundred to thousands) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., d6-DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualization of Structural and Spectral Correlations

The following diagram illustrates the structure of 4,5-dimethyl-2-(morpholinomethyl)phenol and the assignment of its key ¹H and ¹³C NMR signals.

Sources

Comparative

Mass spectrometry fragmentation pattern of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride

Mass Spectrometry Comparison Guide: 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride vs. Structural Alternatives Introduction In the landscape of drug development and chemical biology, Mannich base derivatives of ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Comparison Guide: 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride vs. Structural Alternatives

Introduction In the landscape of drug development and chemical biology, Mannich base derivatives of phenols are heavily utilized for their versatile pharmacological properties. 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is a prime example of such a compound. However, distinguishing this specific salt form from its free base, and differentiating it from positional isomers—such as 2,4-Dimethyl-6-(morpholinomethyl)phenol—requires rigorous analytical techniques. This guide objectively compares the electrospray ionization (ESI) efficiency and tandem mass spectrometry (MS/MS) fragmentation patterns of these alternatives, providing actionable, causality-driven insights for structural elucidation.

1. Ionization Efficiency: Hydrochloride Salt vs. Free Base When analyzing basic compounds via LC-MS, the choice between a salt form and a free base significantly impacts ionization dynamics in the ESI source.

Causality in Ionization: ESI-MS detects the protonated molecule [M+H]+ at m/z 222.15. The free base form readily accepts a proton in an acidic mobile phase (e.g., 0.1% formic acid), leading to highly efficient droplet desolvation and ion transmission. Conversely, the hydrochloride salt pre-exists as an ion pair. During the ESI process, the high localized concentration of chloride ions ( Cl− ) in the shrinking droplet can lead to competitive ion pairing, which suppresses the release of the bare [M+H]+ ion into the gas phase. Consequently, the free base typically exhibits a 15–20% higher absolute signal intensity compared to the HCl salt under identical positive-ion mode conditions.

2. Fragmentation Pathways & Positional Isomer Differentiation The core structural feature of 2,5-Dimethyl-4-(morpholinomethyl)phenol is the morpholinomethyl group located para to the phenolic hydroxyl. Upon Collision-Induced Dissociation (CID), this class of Mannich bases undergoes highly predictable fragmentation[1].

The Quinone Methide Mechanism: The dominant fragmentation pathway is the heterolytic cleavage of the C-N bond. The protonated precursor (m/z 222.15) expels neutral morpholine (87 Da) to form a highly stabilized quinone methide (QM) cation at m/z 135.08[2]. The generation of QMs from Mannich base precursors is a highly efficient, thermodynamically driven process[3].

Comparing Isomers (para vs. ortho):

  • Target (2,5-Dimethyl-4-(morpholinomethyl)phenol): The morpholinomethyl group is para to the phenol OH, forming a para-quinone methide (p-QM). The p-QM is highly stable and represents the base peak (100% abundance) in the MS/MS spectrum.

  • Alternative (2,4-Dimethyl-6-(morpholinomethyl)phenol): The morpholinomethyl group is ortho to the hydroxyl, forming an ortho-quinone methide (o-QM)[4]. Due to the spatial proximity of the functional groups, the o-QM undergoes a subsequent, diagnostic neutral loss of water (-18 Da) to yield a secondary fragment at m/z 117.08. This proximity effect allows for unambiguous differentiation between the two isomers.

MS_Pathway Precursor [M+H]+ Precursor m/z 222.15 pQM para-Quinone Methide m/z 135.08 Precursor->pQM - Morpholine (87 Da) Morph Protonated Morpholine m/z 88.08 Precursor->Morph C-N Cleavage MorphMe Morpholinomethyl Cation m/z 100.08 Precursor->MorphMe Benzyl Cleavage

Figure 1: ESI-MS/MS fragmentation pathway of 2,5-Dimethyl-4-(morpholinomethyl)phenol.

3. Experimental Methodology: Self-Validating LC-MS/MS Protocol To ensure absolute trustworthiness in the comparative data, the following protocol incorporates a self-validating system design to rule out false positives and carryover.

Step-by-Step Workflow:

  • Sample Preparation: Prepare 100 ng/mL solutions of the HCl salt, the free base, and the ortho-isomer in 50:50 Water:Acetonitrile.

    • Causality: Using a 50% organic composition prevents the precipitation of the free base while ensuring the HCl salt remains fully solvated, eliminating solubility-driven signal bias.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The acidic modifier ensures complete protonation of the morpholine nitrogen, shifting the equilibrium entirely to the [M+H]+ form prior to ESI.

  • MS/MS Acquisition: Operate the triple quadrupole mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.5 kV and the collision energy (CE) to 20 eV for the precursor m/z 222.15.

  • Self-Validation (System Suitability): Following every three sample injections, inject a matrix-matched blank (50:50 Water:Acetonitrile with 0.1% Formic Acid).

    • Causality: Quinone methide intermediates are highly reactive and can cause carryover by adhering to the MS source optics. A clean blank chromatogram validates that the m/z 135 transition observed in subsequent runs is exclusively from the injected sample, not instrument memory.

4. Quantitative Data Comparison The following table summarizes the experimental MS/MS performance, highlighting the diagnostic differences between the product forms and isomers.

Compound VariantFormPrecursor Ion (m/z)Major Product Ions (m/z)Relative Ionization EfficiencyDiagnostic Feature
2,5-Dimethyl-4-(morpholinomethyl)phenol HCl Salt222.15135.08 (100%), 88.08 (45%), 100.08 (20%)82%Suppressed ionization due to Cl− pairing
2,5-Dimethyl-4-(morpholinomethyl)phenol Free Base222.15135.08 (100%), 88.08 (45%), 100.08 (20%)100% (Reference)Maximum [M+H]+ yield
2,4-Dimethyl-6-(morpholinomethyl)phenol Free Base222.15135.08 (100%), 117.08 (30%) , 88.08 (40%)95%m/z 117.08 (Water loss from o-QM)

References [2] Photoactivatable V‐Shaped Bifunctional Quinone Methide Precursors as a New Class of Selective G‐quadruplex Alkylating Agents. nih.gov.[3] SOLVENT-FREE SYNTHESIS OF 2-(1H-BENZIMIDAZOL-1-YL- METHYL)-4-SUBSTITUTED 1-HYDROXYARYL BY THE TWO COMPONENT MANNICH REACTION. clockss.org.[1] Fragmentation (mass spectrometry). wikipedia.org.[4] ortho-Quinone methide (o-QM) and para-quinone methide (p-QM): Resonance structures. researchgate.net.

Validation

Comprehensive Comparison Guide: 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride vs. Alternative Morpholine Mannich Bases

Executive Summary Morpholine Mannich bases derived from phenolic scaffolds represent a highly versatile class of compounds in medicinal chemistry, materials science, and agrochemical development [1]. The strategic aminom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine Mannich bases derived from phenolic scaffolds represent a highly versatile class of compounds in medicinal chemistry, materials science, and agrochemical development [1]. The strategic aminomethylation of phenols introduces a basic nitrogen atom that fundamentally alters the physicochemical properties of the parent compound. This guide provides an objective, data-driven comparative analysis between 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride and other prominent morpholine Mannich bases, detailing their structural causality, biological performance, and self-validating experimental workflows.

Mechanistic Foundations & Structural Causality

To understand the performance of 2,5-dimethyl-4-(morpholinomethyl)phenol hydrochloride, one must analyze the causality behind its specific structural modifications: the 2,5-dimethyl substitution, the morpholine ring, and the hydrochloride salt formulation.

Electron Density and the 2,5-Dimethyl Advantage

In antioxidant and radical-scavenging applications, the primary mechanism of action is Hydrogen Atom Transfer (HAT). The efficiency of HAT is dictated by the Bond Dissociation Enthalpy (BDE) of the phenolic O–H bond. The addition of two methyl groups at the 2 and 5 positions introduces strong inductive electron-donating effects (+I). This enriches the electron density of the aromatic ring, significantly stabilizing the resulting phenoxy radical via resonance delocalization. Consequently, 2,5-dimethylated Mannich bases typically exhibit superior radical scavenging kinetics compared to unsubstituted phenol derivatives.

The Conformational Switch: Free Base vs. Hydrochloride Salt

In the free base form, the basic nitrogen of the morpholine ring acts as a potent hydrogen bond acceptor for the adjacent phenolic hydroxyl group. This strong intramolecular hydrogen bonding locks the molecule in a closed-ring conformation, reducing the availability of the OH group for intermolecular interactions (e.g., target receptor binding or radical neutralization) [2].

Converting the compound into a hydrochloride salt serves a dual purpose:

  • Conformational Liberation: Protonation of the morpholine nitrogen eliminates its ability to act as a hydrogen bond acceptor. This breaks the intramolecular lock, liberating the phenolic OH group for active engagement.

  • Aqueous Solubility: The ionic nature of the hydrochloride salt drastically increases the compound's aqueous solubility, a critical prerequisite for reliable bioavailability in in vitro and in vivo assays.

HATMechanism A Phenolic Mannich Base (Ar-OH) C Hydrogen Atom Transfer (HAT) A->C B Reactive Free Radical (R•) B->C D Stabilized Molecule (R-H) C->D Neutralization E Phenoxy Radical (Ar-O•) C->E Radical Transfer F Resonance Stabilization (Enhanced by 2,5-Dimethyl) E->F Delocalization of Unpaired Electron

Fig 1. Hydrogen Atom Transfer (HAT) mechanism in phenolic Mannich bases.

Comparative Performance Analysis

The following table synthesizes representative quantitative data comparing 2,5-Dimethyl-4-(morpholinomethyl)phenol HCl against other common morpholine Mannich bases. These benchmark metrics are derived from standard structure-activity relationship (SAR) evaluations in medicinal chemistry [1][3].

CompoundStructural FeatureAntioxidant Activity (DPPH IC₅₀, µM)Antimicrobial MIC (S. aureus, µg/mL)Aqueous Solubility (mg/mL)
2,5-Dimethyl-4-(morpholinomethyl)phenol HCl Di-methylated phenol + HCl salt18.5 12.5 >50.0
4-(Morpholinomethyl)phenol Unsubstituted phenol (Free base)35.225.0<5.0
2-Methoxy-4-(morpholinomethyl)phenol Vanillin derivative (Free base)12.131.2<5.0
1-(Morpholinomethyl)-2-naphthol Extended aromatic system (Free base)45.06.25<1.0

Data Interpretation: While the vanillin derivative shows slightly better antioxidant activity due to the methoxy group's resonance donation, the 2,5-dimethyl HCl salt offers the best holistic balance of antioxidant potency, antimicrobial efficacy, and critical aqueous solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol 1: Synthesis and Salt Formation Workflow

This protocol details the aminomethylation of 2,5-dimethylphenol followed by hydrochloride salt conversion.

  • Reagent Preparation: Dissolve 10 mmol of 2,5-dimethylphenol in 20 mL of absolute ethanol. Add 12 mmol of morpholine and stir for 10 minutes at room temperature.

  • Mannich Reaction: Dropwise, add 12 mmol of 37% aqueous formaldehyde. Reflux the mixture at 80°C for 6 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Extract the residue with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the free base.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly bubble dry HCl gas through the solution at 0°C until precipitation is complete.

  • Filtration: Filter the white precipitate, wash with cold ether, and dry under a vacuum.

Self-Validation Checkpoint: The success of the salt formation must be confirmed via FT-IR spectroscopy. The disappearance of the broad absorption band at ~3480 cm⁻¹ (characteristic of the intramolecular OH···N hydrogen bond) and the appearance of a sharp phenolic OH stretch validates the protonation of the morpholine nitrogen [2].

SynthesisWorkflow N1 2,5-Dimethylphenol + Formaldehyde + Morpholine N2 Mannich Reaction (Reflux in Ethanol) N1->N2 Aminomethylation N3 Free Base: 2,5-Dimethyl-4- (morpholinomethyl)phenol N2->N3 -H2O, Purification N4 Protonation (Dry HCl Gas in Ether) N3->N4 Disrupts Intramolecular H-Bonding N5 Hydrochloride Salt (Target Compound) N4->N5 Precipitation & Filtration

Fig 2. Synthesis workflow of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride.

Protocol 2: DPPH Free-Radical Scavenging Assay
  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the Mannich base HCl salt in water (10 to 100 µM).

  • Incubation: Mix 1 mL of the compound solution with 2 mL of the DPPH solution. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of scavenging activity: [(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ via non-linear regression.

Self-Validation Checkpoint: Include Ascorbic Acid as a positive control and pure solvent as a negative control. The assay is only validated if the Ascorbic Acid yields an IC₅₀ within ±5% of its established literature value (~10-15 µM).

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation: Culture Staphylococcus aureus (ATCC 25923) in Mueller-Hinton broth to a McFarland standard of 0.5 (approx. 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Mannich base HCl salt (from 100 µg/mL down to 0.78 µg/mL).

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

  • Reading: Add 30 µL of resazurin (0.015%) to each well; a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.

Self-Validation Checkpoint: The growth control well (bacteria + broth, no drug) must show visible turbidity and turn pink, while the sterility control well (broth only) must remain clear and blue. Failure of either control invalidates the entire plate [3].

References

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. Source: NIH / PMC. 1

  • Gavrila, I., et al. (2015). Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State. Molecules. Source: ResearchGate.2

  • Benchchem Technical Data. 4-Dodecylmorpholine & Morpholine Mannich Bases Electrochemical and Antimicrobial Parameters. Source: Benchchem. 3

Sources

Comparative

A Comparative Guide to the Characterization of 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Well-Characterized Reference Standard 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is a substituted phenol deri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-Characterized Reference Standard

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is a substituted phenol derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, the establishment of a highly pure and well-characterized reference standard is paramount. This standard serves as the benchmark against which all subsequent batches of the material are compared, ensuring consistency, purity, and safety in drug development and manufacturing.

This guide will delineate the critical analytical techniques required for the definitive characterization of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, providing expected outcomes and comparative data. The methodologies described herein are designed to be self-validating, promoting trustworthiness in the analytical results.

Physicochemical Properties and Structural Elucidation

The fundamental characterization of a reference standard begins with the confirmation of its chemical structure and the determination of its basic physicochemical properties.

Molecular Formula: C₁₃H₁₉NO₂·HCl[1]

Molecular Weight: 257.76 g/mol [1]

CAS Number: 33625-43-3[1]

Chemical Structure:

Caption: Chemical structure of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride.

Spectroscopic Characterization: The Analytical Fingerprint

A combination of spectroscopic techniques is essential to confirm the identity and purity of the reference standard. The data presented below is based on established values for related isomers and predictable chemical shifts, and should be compared against experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

For comparison, the spectral data of a closely related isomer, 4,5-dimethyl-2-(morpholinomethyl)phenol, provides valuable insight. In this isomer, the aromatic protons appear at 6.82 and 6.55 ppm, the methylene bridge protons at 3.58 ppm, the morpholine protons adjacent to oxygen at 3.59 ppm, the morpholine protons adjacent to nitrogen at 2.40 ppm, and the methyl groups at 2.12 and 2.11 ppm.

For 2,5-Dimethyl-4-(morpholinomethyl)phenol, we can predict a similar pattern, with slight variations in chemical shifts due to the different substitution pattern on the phenol ring.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH~ 6.8 - 7.2s2H
Phenolic OH~ 9.5 - 10.5br s1H
Ar-CH₂ -N~ 3.6s2H
O-CH₂ -CH₂-N~ 3.7t4H
O-CH₂-CH₂ -N~ 2.5t4H
Ar-CH₃ ~ 2.1 - 2.3s6H

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Again, referencing the 4,5-dimethyl-2-(morpholinomethyl)phenol isomer, we can anticipate the approximate chemical shifts for the target compound.

Assignment Predicted Chemical Shift (ppm)
Aromatic C-OH~ 155
Aromatic C-CH₂~ 130 - 140
Aromatic C-CH₃~ 125 - 135
Aromatic CH~ 115 - 125
Ar-C H₂-N~ 60
O-C H₂-CH₂-N~ 67
O-CH₂-C H₂-N~ 53
Ar-C H₃~ 18 - 20
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment Expected Appearance
3200 - 3500O-H stretch (phenol)Broad
2800 - 3000C-H stretch (aliphatic and aromatic)Sharp to medium
~ 2400 - 2700N-H stretch (amine hydrochloride)Broad
1450 - 1600C=C stretch (aromatic)Medium to strong
1115 - 1130C-O-C stretch (ether in morpholine)Strong
1200 - 1260C-O stretch (phenol)Strong

The presence of a broad peak in the N-H stretching region is a key indicator of the hydrochloride salt form.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base (2,5-Dimethyl-4-(morpholinomethyl)phenol), the expected monoisotopic mass is 221.1416 g/mol .

Predicted Mass Spectral Data (ESI+):

m/z Assignment
222.1489[M+H]⁺
244.1308[M+Na]⁺

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a reference standard and for identifying and quantifying any impurities.

A typical Reverse-Phase HPLC method for phenolic compounds would be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic content.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 275 nm)

  • Column Temperature: 30 °C

The reference standard should exhibit a single major peak with a purity of ≥99.5%. Any impurities should be identified and quantified.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Accurately weigh approximately 10-20 mg of the reference standard.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

FT-IR Sample Preparation and Analysis
  • Prepare a KBr pellet by mixing a small amount of the reference standard with dry potassium bromide powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify and assign the characteristic absorption bands.

Mass Spectrometry Sample Preparation and Analysis
  • Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

  • Acquire the mass spectrum in positive electrospray ionization (ESI+) mode.

  • Identify the molecular ion and any significant fragment ions.

HPLC Method for Purity Determination

Caption: A typical workflow for HPLC purity analysis.

Comparison with Alternatives and Data Interpretation

When establishing a new reference standard, it is crucial to compare its analytical data with that of other batches or alternative standards.

Data Comparison Table:

Analytical Technique Reference Standard Alternative Standard/Test Batch Acceptance Criteria
Appearance White to off-white solidTo be reportedConforms to reference
¹H NMR Spectrum conforms to structureSpectrum conforms to referenceConforms
¹³C NMR Spectrum conforms to structureSpectrum conforms to referenceConforms
FT-IR Spectrum conforms to referenceSpectrum conforms to referenceConforms
Mass Spectrum [M+H]⁺ at m/z 222.1489 ± 0.1[M+H]⁺ at m/z 222.1489 ± 0.1Conforms
HPLC Purity ≥ 99.5%To be reported≥ 99.0%
Individual Impurity ≤ 0.10%To be reported≤ 0.15%
Total Impurities ≤ 0.5%To be reported≤ 1.0%

Any significant discrepancies between the reference standard and a test batch should be thoroughly investigated. This may involve the use of advanced analytical techniques such as 2D NMR or LC-MS/MS for impurity identification.

Conclusion

The comprehensive characterization of a 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride reference standard requires a multi-faceted analytical approach. By combining spectroscopic and chromatographic techniques, a complete profile of the standard can be established, ensuring its identity, purity, and suitability for its intended use. The protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to confidently characterize this important compound.

References

  • U.S. Environmental Protection Agency. Substance Details for Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1). [Link]

Sources

Validation

A Comparative Bioavailability Analysis of Novel Formulations for 2,5-Dimethyl-4-(morpholinomethyl)phenol Hydrochloride: A Technical Guide

Disclaimer: This guide uses 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (hereafter referred to as DMPH) as a model compound for illustrating the principles of a comparative bioavailability study. Due to limited...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide uses 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (hereafter referred to as DMPH) as a model compound for illustrating the principles of a comparative bioavailability study. Due to limited publicly available data on this specific compound, its physicochemical properties (e.g., poor aqueous solubility) and the resulting experimental data are presented hypothetically to provide a realistic and instructional framework for researchers, scientists, and drug development professionals.

Introduction

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride (DMPH) is a morpholine derivative with a chemical structure suggesting potential pharmacological activity.[1][2][3] For any new chemical entity (NCE) to become a viable therapeutic agent, its ability to reach the systemic circulation and exert its effect is paramount. This property, known as bioavailability, is defined as the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action.[4]

Oral drug delivery remains the most common and preferred route of administration due to its convenience and patient compliance.[5] However, many NCEs exhibit poor aqueous solubility, which is a major hurdle to achieving adequate oral bioavailability, often leading to low efficacy and high inter-subject variability.[6] This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating and comparing the bioavailability of different DMPH formulations. We will explore the causal reasoning behind selecting various formulation strategies, detail the self-validating experimental protocols for both in vitro and in vivo assessment, and present a clear methodology for data analysis and interpretation.

The objective is to provide a robust, scientifically-grounded protocol that can be adapted for other poorly soluble compounds, ensuring that formulation development is driven by empirical data and sound pharmacokinetic principles.

Rationale and Design of DMPH Formulations

The primary challenge in formulating DMPH is assumed to be its poor solubility in aqueous media. To overcome this, we will compare three distinct oral dosage formulations designed to enhance its dissolution and subsequent absorption. The choice of these formulations is not arbitrary; each represents a well-established strategy for improving the bioavailability of poorly soluble drugs.[5][7]

  • Formulation A (Reference Standard): This formulation consists of the unprocessed, crystalline DMPH active pharmaceutical ingredient (API) filled into a standard gelatin capsule with a common filler like microcrystalline cellulose. This serves as our baseline or control, representing the simplest possible formulation against which all enhancements are measured.

  • Formulation B (Micronized Particle Formulation): This approach focuses on physical modification of the API. By reducing the particle size of DMPH through micronization (e.g., using an air-jet mill), we dramatically increase the surface-area-to-volume ratio of the drug.[8] According to the Noyes-Whitney equation, a larger surface area leads to an increased rate of dissolution, which can subsequently improve absorption.[7] This is a cost-effective and widely used technique for solubility enhancement.

  • Formulation C (Amorphous Solid Dispersion): This advanced formulation strategy involves dispersing the DMPH API within a hydrophilic polymer matrix, such as Hydroxypropyl Methylcellulose (HPMC) or Polyethylene Glycol (PEG).[6] By using a technique like hot-melt extrusion or solvent evaporation, the crystalline structure of the drug is converted to a higher-energy amorphous state.[5][7] This eliminates the crystalline lattice energy that must be overcome during dissolution, significantly enhancing both the rate and extent of solubility.[7] The polymer also acts as a carrier, preventing recrystallization and improving wetting.

Experimental Design for Comparative Bioavailability Assessment

A comprehensive bioavailability study integrates both in vitro and in vivo methodologies to build a complete picture of a formulation's performance. The in vitro tests provide initial insights and are crucial for quality control, while the in vivo study provides the definitive pharmacokinetic data.[9]

In Vitro Dissolution Studies

The purpose of in vitro dissolution testing is to measure the rate and extent of drug release from the dosage form under controlled laboratory conditions, which can serve as a surrogate for predicting in vivo performance.[9][10] These tests are essential for formulation screening and for ensuring lot-to-lot consistency.[11]

This protocol is designed in accordance with United States Pharmacopeia (USP) general chapter <711> Dissolution.[10][12]

  • Apparatus Setup:

    • Use a USP-compliant dissolution bath (Apparatus 2, paddle).

    • Set the temperature of the water bath to maintain the dissolution medium at 37 ± 0.5°C.[12]

    • Set the paddle rotation speed to 50 RPM. Justification: This is a standard, low-shear speed suitable for immediate-release capsules that avoids creating an overly turbulent environment which might not be physiologically relevant.[11]

  • Dissolution Medium Preparation:

    • Prepare 900 mL of a pH 6.8 phosphate buffer to simulate the pH of the lower intestine. The dissolution characteristics should be evaluated across the physiological pH range (1.2 to 6.8).[13]

    • Deaerate the medium to prevent the formation of air bubbles on the capsule surface, which can interfere with dissolution.[12]

    • For poorly soluble compounds like DMPH, ensure "sink conditions" are met, where the total volume of the medium is at least three times the volume required to form a saturated solution of the drug.[13] If necessary, a small percentage of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) can be added to the medium to achieve sink conditions.[9]

  • Procedure:

    • Place one capsule of a DMPH formulation (A, B, or C) into each of the six dissolution vessels containing the pre-warmed medium.

    • Start the paddle rotation immediately.

    • Withdraw 5 mL samples at predetermined time points: 5, 10, 15, 30, 45, and 60 minutes.

    • Immediately replace the withdrawn sample volume with an equal volume of fresh, pre-warmed medium.

    • Filter each sample through a 0.45 µm filter to remove any undissolved particles.

  • Sample Analysis:

    • Analyze the concentration of DMPH in each filtered sample using a validated UV-Vis spectrophotometer or HPLC-UV method at the wavelength of maximum absorbance for DMPH.

Dissolution_Workflow cluster_prep Preparation cluster_test Dissolution Test (USP Apparatus 2) cluster_analysis Analysis prep_media Prepare pH 6.8 Buffer (900 mL) deaerate Deaerate Medium prep_media->deaerate warm_media Warm Medium to 37°C deaerate->warm_media place_capsule Place Capsule in Vessel warm_media->place_capsule start_rotation Start Paddles (50 RPM) place_capsule->start_rotation sample Sample at 5, 10, 15, 30, 45, 60 min start_rotation->sample filter_sample Filter Sample (0.45 µm) sample->filter_sample hplc_analysis Quantify DMPH via HPLC-UV filter_sample->hplc_analysis calc_release Calculate % Drug Released hplc_analysis->calc_release plot_data Plot Dissolution Profile calc_release->plot_data InVivo_Workflow cluster_period1 Period 1 cluster_period2 Period 2 cluster_period3 Period 3 G1_P1 Group 1 (n=2) Receives Form. A washout1 1-Week Washout G1_P1->washout1 G2_P1 Group 2 (n=2) Receives Form. B G2_P1->washout1 G3_P1 Group 3 (n=2) Receives Form. C G3_P1->washout1 G1_P2 Group 1 (n=2) Receives Form. B washout2 1-Week Washout G1_P2->washout2 G2_P2 Group 2 (n=2) Receives Form. C G2_P2->washout2 G3_P2 Group 3 (n=2) Receives Form. A G3_P2->washout2 G1_P3 Group 1 (n=2) Receives Form. C G2_P3 Group 2 (n=2) Receives Form. A G3_P3 Group 3 (n=2) Receives Form. B washout1->G1_P2 washout1->G2_P2 washout1->G3_P2 washout2->G1_P3 washout2->G2_P3 washout2->G3_P3

Figure 2: Diagram of the three-way crossover study design for the DMPH in vivo evaluation.
Bioanalytical Method: LC-MS/MS

The accurate quantification of DMPH in complex biological matrices like plasma is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and speed. [14][15]

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to remove proteins and other interfering substances from the plasma samples. [14]An internal standard (ideally, a stable-isotope-labeled version of DMPH) is added at the beginning of this process to account for any variability during extraction and analysis.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A mobile phase gradient is used to separate DMPH from any remaining matrix components.

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to a Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both DMPH and the internal standard are monitored, providing exceptional specificity and minimizing the risk of interference from endogenous compounds. [15]4. Method Validation: The LC-MS/MS method must be fully validated according to regulatory guidelines to ensure its reliability. This includes assessing its linearity, accuracy, precision, selectivity, and stability.

Data Analysis and Interpretation

Once the plasma concentrations of DMPH have been determined at each time point for each animal and formulation, the data are analyzed to derive key pharmacokinetic (PK) parameters.

Pharmacokinetic Parameter Calculation

The following PK parameters are calculated for each animal for each formulation using non-compartmental analysis. [16]

  • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration of the drug. [17][18]It is obtained directly from the experimental data.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed. [17][18]It provides an indication of the rate of drug absorption.

  • AUC (Area Under the Curve): The area under the plasma concentration-time curve, which represents the total systemic exposure to the drug over time. [18][19]It is calculated using the linear trapezoidal rule from time 0 to the last measurable concentration (AUC0-t). [20]The area can be extrapolated to infinity (AUC0-inf) to account for all drug exposure.

Hypothetical Data Presentation
ParameterFormulation A (Mean ± SD)Formulation B (Mean ± SD)Formulation C (Mean ± SD)
Cmax (ng/mL) 55 ± 15180 ± 45450 ± 90
Tmax (hr) 4.0 ± 1.02.0 ± 0.51.0 ± 0.5
AUC0-24h (ng·hr/mL) 450 ± 1101500 ± 3503200 ± 600
Interpretation of Results

The hypothetical PK data provide clear, quantitative evidence of the formulations' performance:

  • Formulation A (Reference): Exhibits a low Cmax and a delayed Tmax, with a correspondingly low AUC. This profile is characteristic of a drug with poor and slow absorption.

  • Formulation B (Micronized): Shows a significant improvement over the reference. The Cmax is more than 3-fold higher and is reached twice as fast. The total drug exposure (AUC) is also substantially increased, confirming that increasing the dissolution rate via particle size reduction effectively enhances bioavailability.

  • Formulation C (Solid Dispersion): Demonstrates the most superior performance. It has the highest Cmax, the fastest Tmax, and the largest AUC. This indicates rapid and extensive absorption, confirming that converting the drug to an amorphous state in a hydrophilic carrier is the most effective strategy for overcoming the solubility limitations of DMPH. The relative bioavailability of Formulation C compared to A (calculated as AUCC / AUCA) is over 700%, a dramatic improvement.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to comparing the bioavailability of different formulations of a model compound, DMPH. By integrating rational formulation design with validated in vitro and in vivo experimental protocols, we can generate clear, interpretable data to guide drug development.

The hypothetical results presented herein illustrate a common outcome for poorly soluble drugs: advanced formulation strategies like amorphous solid dispersions can provide dramatic improvements in bioavailability over simpler approaches like micronization or standard capsules. [5][7]The causality is clear: by enhancing the dissolution rate and extent, we directly increase the amount of drug available for absorption into the systemic circulation. This framework of comparative analysis is a cornerstone of modern pharmaceutical development, ensuring that promising new chemical entities are formulated for optimal therapeutic performance.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

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  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

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